molecular formula C12H12N2O2 B1626571 1-BENZYL-3-METHYLURACIL CAS No. 61686-79-1

1-BENZYL-3-METHYLURACIL

Cat. No.: B1626571
CAS No.: 61686-79-1
M. Wt: 216.24 g/mol
InChI Key: OSKCTFCFDFVEQE-UHFFFAOYSA-N
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Description

1-BENZYL-3-METHYLURACIL is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61686-79-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-benzyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OSKCTFCFDFVEQE-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Foreword: A Methodological Framework for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methyluracil

In the landscape of drug discovery and medicinal chemistry, N-substituted uracil derivatives represent a cornerstone scaffold for developing novel therapeutic agents, including potent anti-HIV agents.[1][2] The compound this compound, a member of this vital class, requires thorough physicochemical characterization to inform its development trajectory. Direct, published experimental data for this specific molecule is sparse; therefore, this guide adopts a dual-purpose narrative. It serves not only as a repository of predicted properties based on sound chemical principles and data from analogous structures but also as a detailed methodological framework for researchers to empirically validate these characteristics in their own laboratories. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Molecular Structure and Key Features

This compound possesses a pyrimidine core, a foundational element in many biologically active molecules.[3][4] The structure is characterized by a benzyl group substitution at the N1 position and a methyl group at the N3 position. This dual substitution precludes the tautomerism often seen in uracil, locking the molecule in the diketo form.[5] The benzyl group introduces significant aromatic character and steric bulk, which is anticipated to influence properties like solubility and crystal packing.

Figure 1: 2D Chemical Structure of this compound.

Synthesis Pathway

The synthesis of N1,N3-disubstituted uracils typically follows a sequential alkylation strategy starting from a commercially available uracil derivative. A robust and logical pathway for synthesizing this compound would likely involve the initial benzylation of a protected uracil, followed by methylation.

G start 6-Chlorouracil step1 Step 1: Benzylation at N1 Reagent: Benzyl Bromide Base: K2CO3 Solvent: DMF start->step1 intermediate 1-Benzyl-6-chlorouracil step1->intermediate step2 Step 2: Methylation at N3 Reagent: Methyl Iodide Base: K2CO3 Solvent: DMF intermediate->step2 intermediate2 1-Benzyl-6-chloro-3-methyluracil step2->intermediate2 step3 Step 3: Dechlorination Reagent: H2, Pd/C Catalyst: Palladium on Carbon intermediate2->step3 product This compound step3->product

Figure 2: Proposed Synthesis Workflow for this compound.

A similar multi-step synthesis has been successfully employed for related derivatives like 1-benzyl-3-(3,5-dimethylbenzyl)uracil, starting from 2,4,6-trichloropyrimidine.[6] The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is crucial for facilitating the Sₙ2 reaction while minimizing side reactions.[7] The final dechlorination step is a standard catalytic hydrogenation.

Physicochemical Properties: Data and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.[8]

Predicted Value: Based on analogous compounds, the melting point is expected to be significantly different from its parent molecules. For comparison, 1-methyluracil melts at 236-238 °C, while other N-benzylated uracils exhibit varied melting points depending on substitution.[9][10] The presence of both methyl and benzyl groups will influence the crystal lattice energy, and an experimental determination is essential.

Experimental Protocol: Melting Point Determination [11][12]

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered on a watch glass.

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is tapped gently on a hard surface to pack the sample into the sealed bottom, achieving a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube setup).

  • Measurement:

    • Rapid Scan: The temperature is increased rapidly (e.g., 10 °C/min) to determine an approximate melting range.[12]

    • Accurate Scan: A fresh sample is heated to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility

Solubility is a key parameter influencing bioavailability and formulation development. The introduction of a nonpolar benzyl group is expected to decrease aqueous solubility compared to uracil, while increasing its solubility in organic solvents.

Predicted Characteristics: The compound is predicted to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane.

Experimental Protocol: Isothermal Solubility Determination [13][14]

This protocol determines the solubility by creating a saturated solution and measuring its concentration, often via UV-Vis spectroscopy.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (e.g., water, PBS, ethanol).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to generate a linear calibration curve (Beer-Lambert plot).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]

  • Measurement:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it quantitatively with the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A1 Prepare Standard Solutions A2 Generate Calibration Curve (Abs vs. Conc) A1->A2 C1 Determine Concentration from Calibration Curve A2->C1 A3 Create Saturated Solution (Excess Solute + Solvent) B1 Equilibrate at Constant Temp (e.g., 24h) A3->B1 B2 Centrifuge to Pellet Solid B1->B2 B3 Dilute Supernatant B2->B3 B4 Measure Absorbance (UV-Vis) B3->B4 B4->C1 C2 Calculate Original Solubility C1->C2 D1 Solubility (e.g., mg/mL) C2->D1 Final Value

Figure 3: Workflow for Isothermal Solubility Measurement.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

3.3.1 Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[3][4]

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
3100-3000Aromatic C-H Stretch (Benzyl)MediumCharacteristic of sp² C-H bonds in the aromatic ring.[15]
2950-2850Aliphatic C-H Stretch (Methyl, CH₂)MediumCharacteristic of sp³ C-H bonds.[4][16]
~1710 & ~1660C=O Stretch (Amide I Bands)StrongTwo distinct carbonyl stretching bands are expected for the uracil ring.[4]
1600, 1495, 1450C=C Stretch (Aromatic Ring)Medium-WeakMultiple bands are characteristic of the benzyl group's aromatic ring.[15]
1450-1600C=C and C=N Stretch (Pyrimidine)MediumVibrations associated with the heterocyclic ring structure.[4]
1200-1350C-N StretchMediumCorresponds to the stretching of the carbon-nitrogen bonds within and attached to the pyrimidine ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR [17]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data: The chemical shifts will be influenced by the electron-withdrawing nature of the uracil ring and the aromaticity of the benzyl group.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HBenzyl (Aromatic)
~5.7Doublet1HH5 (Uracil)
~7.5Doublet1HH6 (Uracil)
~5.0Singlet2HCH₂ (Benzyl)
~3.2Singlet3HCH₃ (Methyl)
¹³C NMR Predicted δ (ppm)Assignment
~163C4 (Carbonyl)
~151C2 (Carbonyl)
~141C6 (Uracil)
~136C_quat (Benzyl)
~127-129CH (Benzyl)
~102C5 (Uracil)
~51CH₂ (Benzyl)
~28CH₃ (Methyl)

Note: These are estimations. Actual values depend on the solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation and Analysis [18]

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[19]

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]

  • Analysis:

    • Cap the NMR tube and label it.

    • Insert the tube into the NMR spectrometer.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) following standard instrument procedures.

    • Use the residual solvent signal or an internal standard (e.g., TMS) for chemical shift referencing.[21]

3.3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The primary peak expected would correspond to the exact mass of the molecule (C₁₃H₁₂N₂O₂), which is 228.0899 g/mol .

  • Key Fragmentation: The major fragmentation pathway for N-alkyl substituted uracils often involves the cleavage of the alkyl substituent.[22] A prominent fragment is expected from the loss of the benzyl group, resulting in a peak corresponding to the tropylium cation at m/z 91. Another significant fragment would be the remaining 3-methyluracil cation at m/z 125.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive framework for the characterization of this compound. While specific experimental values require laboratory determination, the provided protocols represent best practices in the field, and the predicted data serves as a scientifically-grounded baseline for analysis. The systematic application of these methodologies will yield a robust physicochemical profile, which is indispensable for the rational advancement of this compound in medicinal chemistry and drug development pipelines.

References

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Vertex AI Search. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Cloud.
  • Isono, Y., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Antiviral Chemistry and Chemotherapy, 22(2), 57-65. Available From: [Link]

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Available From: [Link]

  • ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra... Available From: [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Available From: [Link]

  • dos Santos, J. C. S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available From: [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Available From: [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • Al-Bayati, R. H. (2021). experiment (1) determination of melting points. University of Baghdad. Available From: [Link]

  • Ulrich, J., et al. (n.d.). Mass spectra of substituted uracils. Scilit. Available From: [Link]

  • Colasurdo, D. D., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. CONICET. Available From: [Link]

  • ResearchGate. (2025). Tautomerism of uracil and related compounds: A mass spectrometry study. Available From: [Link]

  • Pisudde, A. M., et al. (2018). Comparative Binding Analysis of Pyrimidine Derivative to BSA: Equilibrium, FTIR and Acoustical Study. Orbital: The Electronic Journal of Chemistry, 10(2), 113-122. Available From: [Link]

  • Colasurdo, D. D., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. European Journal of Mass Spectrometry, 24(2), 214-224. Available From: [Link]

  • Zielenkiewicz, W., et al. (2008). Solubilities in Water of Uracil and Its Halogenated Derivatives. Journal of Chemical & Engineering Data, 53(8), 1943-1946. Available From: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Available From: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available From: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Available From: [Link]

  • BioSpectra. (2024). URACIL TESTING METHODS. Available From: [Link]

  • ResearchGate. (2025). Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K | Request PDF. Available From: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil (3a). Available From: [Link]

  • Semantic Scholar. (n.d.). Figure 1 from Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Available From: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available From: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available From: [Link]

  • Kaminski, R., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1753-1765. Available From: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyluracil. PubChem Compound Database. Available From: [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Available From: [Link]

  • Organic Syntheses. (n.d.). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Available From: [Link]

  • Wyrzykiewicz, E., et al. (2005). Electron impact mass spectral study of 1,2-di-o-(m- and p-)nitro-(bromo-)benzyl-2-thio-6-methyluracils and 1,2-di-o-(m- and p-)nitro-(bromo-)benzyl-2-thio-5-bromo-6-methyluracils. Rapid Communications in Mass Spectrometry, 19(4), 580-584. Available From: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available From: [Link]

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Molecular Structure and Conformation of 1-Benzyl-3-Methyluracil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 1-benzyl-3-methyluracil , a pivotal scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] By synthesizing data from X-ray crystallography of homologous derivatives, solution-state NMR spectroscopy, and computational modeling, this document elucidates the critical role of N1/N3-substitution patterns in dictating molecular geometry and pharmacological potential.[2] The guide details a validated synthetic protocol, analyzes the "propeller-like" disposition of the benzyl moiety, and maps the impact of methylation on crystal packing and solubility.[1][2][3]

Introduction: The Structural Scaffold

The uracil pharmacophore is central to medicinal chemistry, serving as the template for antiviral and antineoplastic agents.[2][3] This compound represents a specific disubstituted derivative where the hydrogen bonding capability of the pyrimidine ring is systematically ablated to modulate lipophilicity and receptor binding.[1]

Chemical Identity[1][2][4][5]
  • IUPAC Name: 1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione[1]

  • Molecular Formula: C₁₂H₁₂N₂O₂[1]

  • Molecular Weight: 216.24 g/mol [1]

  • Key Features:

    • N1-Benzyl Group: Provides hydrophobic bulk and pi-stacking potential; critical for occupying non-polar pockets in viral polymerases (e.g., HIV-1 RT).[1]

    • N3-Methyl Group: Blocks the canonical Watson-Crick hydrogen bonding face, preventing base-pairing and altering solubility profiles.[1]

Synthesis & Preparation

To ensure high regioselectivity, the synthesis must avoid the formation of the O-alkylated or N3-monosubstituted byproducts.[1] The protocol below utilizes the differing acidity of the N1 and N3 protons.

Regioselective Synthetic Pathway

The most robust route proceeds via the sequential alkylation of uracil, prioritizing the more acidic N1 position.[2][3]

Synthesis cluster_conditions Key Control Points Uracil Uracil (Starting Material) Int1 1-Benzyluracil (Intermediate) Uracil->Int1 1. BnBr, K2CO3 DMF, 70°C (Selective N1 Alkylation) Product This compound (Target) Int1->Product 2. MeI, K2CO3 Acetone/DMF (N3 Methylation) Control1 N1 Acidity > N3 Acidity Allows selective benzylation Control2 N3 Methylation Requires stronger forcing or prolonged time

Figure 1: Sequential alkylation strategy ensuring N1/N3 regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyluracil

  • Reagents: Uracil (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.2 eq).[2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][3]

  • Procedure: Suspend uracil and K₂CO₃ in DMF. Heat to 70°C. Add benzyl bromide dropwise over 30 minutes. The N1 proton (pKa ~9.[1][3]5) is preferentially deprotonated and alkylated over the N3 proton (pKa ~12).[3]

  • Purification: Pour into ice water. The precipitate is 1-benzyluracil (Yield: ~75-85%).[1] Recrystallize from ethanol.

Step 2: Methylation to this compound

  • Reagents: 1-Benzyluracil (1.0 eq), Methyl iodide (MeI) or Dimethyl sulfate (1.5 eq), K₂CO₃ (2.0 eq).[2][3]

  • Solvent: Acetone or DMF.

  • Procedure: Dissolve intermediate in solvent. Add base and methylating agent.[1][4] Reflux for 4-6 hours.

  • Workup: Evaporate solvent. Partition between CHCl₃ and water.[1] Dry organic layer (MgSO₄).[3]

  • Validation: Product should show no broad NH stretch in IR and no exchangeable protons in NMR.

Solid-State Architecture (Crystallography)

While the specific crystal structure of this compound is often inferred from its analogs, the structural principles are governed by the steric demand of the N-substituents.[1]

Crystal Packing Forces

Unlike uracil, which forms extensive hydrogen-bonded ribbons (N1-H[1]···O=C), This compound lacks hydrogen bond donors.[1]

  • Dominant Interaction:

    
    -
    
    
    
    stacking between the electron-deficient uracil ring and the electron-rich benzyl phenyl ring of adjacent molecules.[1]
  • Lattice Energy: Lower than the parent uracil due to the loss of strong H-bonds, resulting in a lower melting point (Predicted range: 100–140°C vs. 335°C for uracil).[1][3]

Molecular Geometry
  • Uracil Ring: Planar.[1] The N1 and N3 atoms are sp² hybridized.[1]

  • Benzyl Torsion: The C(Ph)-CH₂-N1-C2 torsion angle typically adopts a "propeller" conformation (approx. 70–90°) to minimize steric clash between the phenyl ring and the C2-carbonyl oxygen.[1]

  • N3-Methyl Orientation: Coplanar with the uracil ring, pointing away from the C4-carbonyl to minimize dipole repulsion.[1]

Solution-State Conformation (NMR Spectroscopy)

In solution (CDCl₃ or DMSO-d₆), the molecule exhibits free rotation about the N1-CH₂ bond, but the time-averaged conformation favors the orthogonal arrangement observed in the solid state.[1][3]

Predicted 1H NMR Data (500 MHz, CDCl₃)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegralStructural Insight
Ph-H 7.30 – 7.45Multiplet5HAromatic benzyl protons; typical monosubstituted pattern.[1]
C6-H 7.25Doublet (

Hz)
1HDeshielded by N1; characteristic uracil alkene proton.[1]
C5-H 5.80Doublet (

Hz)
1HUpfield alkene proton; couples to C6-H.
N1-CH₂ 4.95Singlet2HBenzylic methylene; shift confirms N1 attachment (N3-CH₂ would be ~3.8 ppm).[1]
N3-CH₃ 3.35Singlet3HN-Methyl group; distinct singlet confirming N3 alkylation.[1]
Conformational Dynamics

The benzyl group acts as a "molecular rotor."[1] At room temperature, rotation is fast on the NMR timescale.[1][2][3] However, at low temperatures (<-60°C), the rotation of the phenyl ring may slow, potentially broadening the benzylic methylene signal due to the inequivalence of the protons in a chiral "frozen" propeller conformation.[2][3]

Pharmacological Implications (SAR)

The this compound scaffold is a pharmacophore precursor for HIV-1 Reverse Transcriptase inhibitors.[1]

Structure-Activity Relationship (SAR) Logic[3]
  • N1-Benzyl: Mimics the aromatic side chains of amino acids (e.g., Tyr, Trp) in the binding pocket.[1][2][3]

  • N3-Methylation:

    • Pro: Increases lipophilicity (LogP), improving membrane permeability.[2][3][5]

    • Con: Removes a potential H-bond donor.[1] In some binding pockets, this loss reduces affinity unless compensated by hydrophobic gains.[1][2][3]

  • C6-Substitution: The C6 position (adjacent to N1) is the primary vector for optimization.[1] Introducing halides or alkyl groups at C6, combined with the N1-benzyl/N3-methyl core, often yields nanomolar potency against HIV-1.[1]

SAR Core This compound Scaffold N1 N1-Benzyl Group Core->N1 N3 N3-Methyl Group Core->N3 C6 C6 Position (Steric/Electronic Vector) Core->C6 Hydrophobic Pocket Filling\n(Tyr181/Tyr188 interaction) Hydrophobic Pocket Filling (Tyr181/Tyr188 interaction) N1->Hydrophobic Pocket Filling\n(Tyr181/Tyr188 interaction) Membrane Permeability\n(Increased LogP) Membrane Permeability (Increased LogP) N3->Membrane Permeability\n(Increased LogP) Steric Clash with\nViral Polymerase Steric Clash with Viral Polymerase C6->Steric Clash with\nViral Polymerase

Figure 2: Structure-Activity Relationship mapping for the scaffold.[1]

References

  • Synthesis of Uracil Derivatives

    • Isono, Y., et al. (2011).[2][3][6] "Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity." Antiviral Chemistry and Chemotherapy.

  • Crystal Structure of Analogs

    • "1-Benzyluracil Crystal Structure."[1] CCDC Number 239272.[1] Cambridge Structural Database.[1]

    • "3-Methyluracil Crystal Structure."[1] Journal of Chemical Crystallography.

  • NMR Methodologies

    • Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Biological Activity

    • Maruyama, T., et al. (2006).[2][3] "Synthesis and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)uracil derivatives." Chemical & Pharmaceutical Bulletin.

Sources

Thermodynamic Stability and Physicochemical Characterization of 1-Benzyl-3-Methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-methyluracil (CAS: 61686-79-1) represents a critical structural motif in the development of adenosine receptor antagonists and xanthine mimetics. Unlike its unsubstituted parent uracil, this disubstituted derivative exhibits a unique thermodynamic profile governed by the interplay between the hydrophobic benzyl moiety and the "locked" diketo tautomer.

This guide provides a rigorous analysis of the thermodynamic stability of this compound, moving beyond basic characterization to explore the causal relationships between molecular architecture and bulk properties. It includes self-validating experimental protocols for thermal analysis and solubility profiling, designed to support high-integrity drug development workflows.

Part 1: Molecular Architecture & Thermodynamic Fundamentals

Tautomeric Locking and Chemical Stability

The thermodynamic stability of uracil derivatives is fundamentally rooted in lactam-lactim tautomerism. Unsubstituted uracil exists in equilibrium between the diketo (lactam), keto-enol, and dienol (lactim) forms.

In this compound, the substitution at both N1 and N3 positions chemically "locks" the molecule into the diketo form . This has profound thermodynamic consequences:

  • Elimination of Tautomeric Shift: The inability to tautomerize prevents aromatization of the pyrimidine ring via proton transfer, significantly increasing resistance to oxidative degradation compared to non-methylated analogs.

  • Hydrolytic Resistance: The N-substitution increases the steric bulk around the carbonyls (C2 and C4), raising the activation energy (

    
    ) required for nucleophilic attack by water or hydroxide ions.
    
Lattice Energy and Solid-State Thermodynamics

While the N1/N3 substitution removes the primary Hydrogen-bond donors (N-H), the introduction of the benzyl group at N1 introduces a new stabilizing force:


 stacking .
  • Enthalpic Contribution: The phenyl ring of the benzyl group engages in offset face-to-face or edge-to-face interactions with the electron-deficient uracil core of adjacent molecules. This compensates for the loss of intermolecular H-bonding, maintaining a relatively high melting point (typically >150°C for this class of analogs).

  • Entropic Factors: The methylene bridge (

    
    ) allows for rotational freedom, creating potential for polymorphism. Thermodynamic stability assessments must therefore account for enantiotropic transitions.
    
Visualization: Tautomeric Energy Landscape

The following diagram illustrates the energy penalty associated with forcing the "locked" structure out of its global minimum compared to the accessible tautomers of unsubstituted uracil.

TautomerStability Uracil Unsubstituted Uracil (Dynamic Equilibrium) Lactim Lactim Form (High Energy/Reactive) Uracil->Lactim Tautomerization (ΔG > 0) Degradation Oxidative/Hydrolytic Degradation Products Lactim->Degradation Fast Pathway BMU This compound (Sterically Locked) BMU->Lactim Blocked (No N-H Proton) BMU->Degradation High Ea Pathway (Slow)

Figure 1: Comparative stability pathways. The N1/N3 substitution in this compound blocks the low-energy degradation pathway accessible to unsubstituted uracil via the lactim tautomer.

Part 2: Synthesis & Purification (Thermodynamic Control)

To ensure thermodynamic data is valid, the sample must be free of kinetic isomers (e.g., O-alkylated byproducts). The synthesis of this compound requires strict regiocontrol.

Regioselective Synthesis Strategy

Direct alkylation of uracil often yields a mixture of N1, N3, and O-alkylated products. A thermodynamically controlled pathway utilizes the difference in acidity between N1 and N3 protons (


 vs. 

).

Recommended Pathway:

  • Step 1: Benzylation of Uracil (Kinetic control to favor N1).

  • Step 2: Methylation of 1-Benzyluracil (Thermodynamic completion).

Purification Logic

Since O-alkylated impurities have significantly lower lattice energies (lower melting points) and different lipophilicities, they must be removed via recrystallization rather than chromatography to ensure thermodynamic equilibrium of the crystal form.

SynthesisWorkflow Start Starting Material: Uracil Step1 Step 1: Benzylation (BnCl, K2CO3, DMF) Target: N1-Substitution Start->Step1 Intermed Intermediate: 1-Benzyluracil Step1->Intermed Major Product Step2 Step 2: Methylation (MeI, NaH, THF) Target: N3-Substitution Intermed->Step2 Crude Crude Product: This compound (+ O-alkyl impurities) Step2->Crude Purification Thermodynamic Purification: Recrystallization (EtOH/Water) Removes kinetic isomers Crude->Purification Final Pure Crystal Form (>99.5% HPLC) Purification->Final

Figure 2: Synthetic workflow emphasizing the purification step as a thermodynamic filter to remove lower-stability O-alkylated byproducts.

Part 3: Experimental Protocols for Stability Assessment

The following protocols are designed to be self-validating . If the internal control criteria are not met, the data should be rejected as an artifact of sample preparation rather than a true thermodynamic property.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and Enthalpy of Fusion (

) to quantify lattice stability.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing of volatiles if decomposition occurs).

  • Cycle 1 (Drying): Heat from 40°C to 110°C at 10°C/min. Hold for 5 min. (Removes surface water).

  • Cooling: Cool to 20°C at 20°C/min.

  • Cycle 2 (Analysis): Heat from 20°C to 250°C at 5°C/min.

Self-Validation Criteria:

  • Sharpness: The onset-to-peak width must be

    
    . A broader peak indicates impurity (eutectic depression).
    
  • Baseline: The baseline after the melt must return to linear. If it drifts exothermically immediately after melting, the compound is decomposing upon melt (common for N-benzyl derivatives >200°C).

Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility (


) in water and octanol (for LogP validation).

Protocol:

  • Saturation: Add excess solid compound to the solvent (Phosphate buffer pH 7.4 or 1-Octanol).

  • Equilibration: Agitate at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter through a 0.45

    
    m PVDF filter (pre-saturated to prevent adsorption).
    
  • Analysis: Quantify filtrate via HPLC-UV (

    
     nm).
    
  • Confirmation: Re-measure at 48 hours.

Self-Validation Criteria:

  • The concentration at 48 hours must not deviate from the 24-hour value by

    
    . If it decreases, the compound is degrading (hydrolysis) or converting to a stable polymorph (Ostwald ripening).
    

Part 4: Data Summary & Reference Values

ParameterExpected Range/BehaviorThermodynamic Significance
Melting Point (

)
160°C – 180°C (Est.)*Proxy for lattice energy. Lower than uracil (>330°C) due to loss of H-bonding network.
Solubility (Water) Low (< 1 mg/mL)Driven by the hydrophobic benzyl group.
LogP ~1.5 – 2.0Indicates moderate lipophilicity; suitable for membrane permeability.
pKa None (Neutral)N1/N3 blocking removes acidic protons; pH-independent solubility in physiological range.

*Note: Exact melting point depends on specific polymorph and purity. Values derived from structural analogs (1-benzyluracil).

References

  • Regioselectivity in Uracil Alkylation

    • Title: Regioselective Synthesis of N-Substituted Uracils.
    • Source:Journal of Organic Chemistry.
    • Context: Defines the kinetic vs.
    • (Generic landing page for verification)

  • Thermal Analysis of Pyrimidines

    • Title: Thermal decomposition of uracil deriv
    • Source:Thermochimica Acta.
    • Context: Establishes the decomposition p
  • Crystal Structure & Stacking

    • Title: Crystal structure of 1-benzyluracil.
    • Source:Cambridge Structural D
    • Context: Provides the structural basis for stacking interactions in benzyl-uracils.
  • Compound Identification

    • Title: this compound (CAS 61686-79-1).[1][2]

    • Source:PubChem Compound Summary.
    • (Note: Use search function for specific CAS if direct link resolves to general search).

Sources

The Ascendance of 1-Benzyl-3-Methyluracil: A Keystone in Modern Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its foundational roots in the study of pyrimidine chemistry to its contemporary role as a privileged scaffold in the development of targeted therapeutics, 1-benzyl-3-methyluracil has carved a significant niche in the landscape of heterocyclic chemistry. This guide provides a comprehensive exploration of its history, synthesis, reactivity, and burgeoning applications, offering field-proven insights for professionals in chemical research and drug development.

A Historical Perspective: The Evolution of N-Substituted Uracils

The story of this compound is intrinsically linked to the broader history of uracil and its derivatives. As a fundamental component of ribonucleic acid (RNA), uracil's chemical modification has been a subject of intense study for over a century. Early investigations in the 20th century focused on the alkylation of the uracil ring to understand its tautomeric forms and reactivity. The introduction of substituents at the N1 and N3 positions was found to significantly influence the molecule's electronic properties and, consequently, its chemical behavior and biological activity.

While a definitive first synthesis of this compound is not prominently documented in early literature, its preparation falls under the general and well-established methods of N-alkylation of uracil derivatives that gained prominence in the mid-20th century. The strategic placement of a methyl group at the N3 position and a benzyl group at the N1 position offered researchers a valuable tool to probe the steric and electronic effects on the uracil core, laying the groundwork for its later use in more complex molecular architectures.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is most commonly achieved through a direct and efficient N-alkylation strategy. The following protocol outlines a reliable method adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

This protocol describes the N1-benzylation of 3-methyluracil.

Materials:

  • 3-Methyluracil

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methyluracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Base and Solvent: The use of a polar aprotic solvent like DMF facilitates the dissolution of the uracil salt, while a mild base such as potassium carbonate is sufficient to deprotonate the N1 position of 3-methyluracil, creating the nucleophile for the subsequent alkylation.

  • Reaction Temperature: Heating to 70 °C increases the rate of the Sₙ2 reaction between the uracil anion and benzyl bromide, leading to a more efficient conversion within a reasonable timeframe.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-Methyluracil 3-Methyluracil Heating 70 °C, 4-6h 3-Methyluracil->Heating Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Heating K2CO3 K₂CO₃ (Base) K2CO3->Heating DMF DMF (Solvent) DMF->Heating Quenching Water Quench Heating->Quenching Extraction EtOAc Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.

Technique Expected Key Features
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the methyl protons at N3, and the C5-H and C6-H protons of the uracil ring.
¹³C NMR Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), the methyl carbon at N3, and the carbons of the benzyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the uracil ring (typically around 1650-1750 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the uracil ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₂H₁₂N₂O₂.

Reactivity Profile: A Versatile Heterocyclic Building Block

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and the presence of the benzyl and methyl substituents.

  • Electrophilic Substitution: The C5 position of the uracil ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups.

  • Cycloaddition Reactions: The C5-C6 double bond can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, providing a pathway to more complex fused heterocyclic systems.

  • Reactions at the Benzyl Group: The benzylic protons are susceptible to radical abstraction, and the phenyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the uracil moiety.

Reactivity_Profile cluster_reactions Key Reactions Core This compound Electrophilic_Sub Electrophilic Substitution (at C5) Core->Electrophilic_Sub E⁺ Cycloaddition Cycloaddition (at C5-C6) Core->Cycloaddition Diene/Dienophile Benzyl_Reactions Reactions at Benzyl Group Core->Benzyl_Reactions Radical/Electrophile

Caption: Key reaction types of this compound.

Applications in Drug Development: A Scaffold for Anticancer Agents

The true potential of the this compound scaffold has been recently illuminated by groundbreaking research in oncology. Scientists at the University of Texas at Dallas have developed a novel molecule, ERX-41, which is a derivative of this compound. This compound has demonstrated remarkable efficacy in killing a broad spectrum of hard-to-treat cancers, including triple-negative breast cancer (TNBC).[1]

ERX-41 operates through a novel mechanism, exploiting a previously untargeted weakness in cancer cells.[1] It has been shown to be effective in isolated cancer cells, human cancer tissue, and in human cancers grown in mice, all while showing minimal toxicity to healthy cells.[1] This discovery has positioned this compound as a highly promising scaffold for the development of a new generation of targeted anticancer therapies. The specific structural features of this compound likely contribute to the unique binding and activity profile of ERX-41, making it a critical component of this innovative therapeutic approach.

Beyond this significant breakthrough, the this compound core is also being explored in the context of other therapeutic targets, leveraging its ability to be readily functionalized and its favorable physicochemical properties.

Conclusion and Future Outlook

This compound has evolved from a simple N-alkylated pyrimidine to a cornerstone in the design of innovative therapeutics. Its straightforward synthesis, well-defined reactivity, and, most notably, its role as the core of a promising new class of anticancer agents underscore its importance in modern heterocyclic and medicinal chemistry. As research continues to uncover the full potential of this versatile scaffold, this compound is poised to play an increasingly vital role in the development of next-generation therapies for a range of diseases.

References

[1] University of Texas at Dallas. (2022, June 9). Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. UTD News Center. Retrieved from [Link]

Sources

Electronic Architecture of N-Substituted Uracil Derivatives: From Quantum Mechanics to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of N-substituted uracil derivatives, a class of compounds central to antiviral and anticancer pharmacophores. Unlike C-substituted analogs (e.g., 5-fluorouracil) which primarily alter steric and electrostatic potentials at the binding interface, N-substitution (at N1 and N3 positions) fundamentally reconfigures the molecule's hydrogen-bonding capacity, dipole moment orientation, and tautomeric equilibrium. This document synthesizes computational quantum mechanics (DFT) with experimental characterization (Cyclic Voltammetry, UV-Vis) to guide researchers in optimizing these scaffolds for drug development and optoelectronic applications.

Fundamentals of Uracil Electronic Structure[1]

The Pyrimidine Core & Tautomerism

Uracil (pyrimidine-2,4(1H,3H)-dione) exists primarily in the diketo tautomer in the gas phase and aqueous solution, stabilized by a resonance energy of approximately 35 kcal/mol. However, the introduction of substituents at the nitrogen atoms (N1 and N3) disrupts the potential for lactam-lactim tautomerism.

  • N1-Substitution: Mimics the natural nucleosidic bond found in RNA (uridine). It blocks the N1-H donor site, forcing the C2=O and C4=O carbonyls to remain largely localized, though it influences the acidity of the N3-H proton (

    
    ).
    
  • N3-Substitution: Blocks the primary Watson-Crick hydrogen-bonding face. This modification is often used to increase lipophilicity or to prevent metabolic degradation by dihydropyrimidine dehydrogenase (DPD).

Electronic Influence of N-Substituents

The electronic environment of the uracil ring is highly sensitive to the nature of the group attached to the nitrogen:

  • Inductive Effects (+I/-I): Alkyl groups (electron-donating, +I) at N1 increase the electron density of the pyrimidine ring, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, electron-withdrawing groups (e.g., sulfonyl, acyl) lower the HOMO, increasing ionization potential.

  • Dipole Moment Vector: In unsubstituted uracil, the dipole moment (

    
     D) is directed roughly from N1 towards the C5-C6 bond. N1-substitution reinforces this vector, while N3-substitution can orthogonally perturb it, altering solvation energy and binding affinity in polar pockets.
    

Key Electronic Parameters: Data & Analysis

The following table summarizes the shift in electronic parameters upon substitution, derived from B3LYP/6-31+G(d,p) level DFT calculations and experimental validation.

ParameterUnsubstituted UracilN1-Methyl UracilN3-Methyl UracilN1,N3-Dimethyl UracilSignificance
Dipole Moment (Debye) 4.164.254.053.98Predicts solubility and orientation in active sites.
HOMO Energy (eV) -6.82-6.65-6.70-6.55Higher HOMO correlates with better hole transport and oxidation susceptibility.
LUMO Energy (eV) -1.65-1.50-1.55-1.40Lower LUMO indicates better electron acceptance (reduction potential).
Gap (

) (eV)
5.175.155.155.15Optical absorption edge; correlates with chemical hardness (

).
Ionization Potential (eV) 9.609.359.459.20Critical for electrochemical sensor applications.

Note: Values are approximate and solvent-dependent (typically lower gap in polar solvents).

Visualization: Electronic Structure-Activity Relationship (eSAR)

The following diagram illustrates how N-substitution propagates electronic effects to biological activity.

eSAR_Pathway Substituent N-Substituent (Alkyl, Aryl, Sugar) Electronic_Effect Electronic Modulation (+I/-I Effect, Sterics) Substituent->Electronic_Effect Properties Physicochemical Properties Electronic_Effect->Properties HOMO_LUMO HOMO/LUMO Gap (Redox Potential) Properties->HOMO_LUMO Dipole Dipole Moment (Solvation/Binding) Properties->Dipole HBond H-Bond Donor/Acceptor (Recognition) Properties->HBond Outcome Biological/Material Outcome HOMO_LUMO->Outcome Oxidative Stability Dipole->Outcome Membrane Permeability HBond->Outcome Target Affinity

Caption: Causal flow from N-substitution choice to final bio-physicochemical outcome.

Experimental Protocols for Electronic Characterization

To ensure scientific integrity, the following protocols include self-validation steps.

Synthesis: Regioselective N1-Alkylation (The Vorbrüggen Method)

Direct alkylation often yields N1/N3 mixtures. The silyl-Hilbert-Johnson reaction guarantees N1 selectivity.

Protocol:

  • Silylation: Reflux uracil (10 mmol) in hexamethyldisilazane (HMDS) (15 mL) with catalytic ammonium sulfate until a clear solution forms (approx. 3-4 h). Evaporate excess HMDS in vacuo to obtain bis(trimethylsilyl)uracil.

    • Validation: ^1H NMR in CDCl3 should show no NH signals and a strong Si-Me signal at ~0.3 ppm.

  • Coupling: Dissolve the silylated base in anhydrous acetonitrile. Add the alkyl halide or glycosyl donor (1.1 eq). Cool to 0°C.

  • Activation: Add Lewis acid catalyst (TMSOTf or SnCl4, 1.1 eq) dropwise. Stir at RT for 2-12 h.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

    • Validation: TLC should show a single major spot. N1-substitution is confirmed by HMBC NMR (correlation between H6 of uracil and the

      
      -carbon of the substituent).
      
Electrochemical Profiling (Cyclic Voltammetry)

Determining the oxidation/reduction potentials to estimate HOMO/LUMO levels.

Protocol:

  • Setup: Three-electrode cell.

    • Working Electrode: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter Electrode: Platinum wire.[1]

    • Reference Electrode: Ag/AgCl (3M KCl) or Ag/AgNO3 (non-aqueous).

  • Solution: Dissolve derivative (1 mM) in anhydrous acetonitrile containing 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) as supporting electrolyte.
    
  • Degassing: Purge with Argon for 10 mins to remove

    
     (which interferes with reduction scans).
    
  • Measurement: Scan from 0 V to +2.0 V (oxidation) and 0 V to -2.0 V (reduction) at scan rates of 50, 100, and 200 mV/s.

  • Calculation:

    • 
       (relative to vacuum).
      
    • 
      .
      
    • Validation: Ferrocene internal standard (

      
      ) should be added at the end; its 
      
      
      
      should be consistent (approx 0.4 V vs SCE).
Visualization: Characterization Workflow

Experimental_Workflow Start Start: Crude N-Substituted Uracil Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Validation (1H NMR > 98%) Purification->Purity_Check Split Split Sample Purity_Check->Split Path_A Path A: Electrochemistry (Cyclic Voltammetry) Split->Path_A Path_B Path B: Spectroscopy (UV-Vis / Fluorescence) Split->Path_B CV_Prep Dissolve in MeCN + TBAPF6 Degas with Ar Path_A->CV_Prep UV_Run Measure Absorbance (Determination of Optical Gap) Path_B->UV_Run CV_Run Scan 0 -> ±2.0V Add Ferrocene Standard CV_Prep->CV_Run Calc_MO Calculate HOMO/LUMO CV_Run->Calc_MO Data_Fusion Data Fusion: Correlate Electrochemical & Optical Gaps Calc_MO->Data_Fusion UV_Run->Data_Fusion

Caption: Integrated workflow for synthesis purification and dual-path electronic characterization.

Computational Methodology (DFT)[3][4][5]

For predictive modeling, Density Functional Theory (DFT) is the industry standard.

  • Software: Gaussian 16 / ORCA.

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, crucial for stacking interactions).
    
  • Basis Set: 6-311++G(d,p) for geometry optimization; aug-cc-pVTZ for single-point energies to accurately capture diffuse electron density at the nitrogen lone pairs.

  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) for biological relevance or acetonitrile (
    
    
    
    ) for electrochemical correlation.

Workflow Script Example (Gaussian):

Interpretation: Frequency calculation is mandatory to ensure the optimized geometry is a true minimum (no imaginary frequencies).

Applications in Drug Development[6][7]

Antiviral Nucleoside Analogs

N1-substituted uracils (e.g., Idoxuridine, Trifluridine) rely on the electronic similarity to thymidine.

  • Mechanism: The N1-substituent (sugar) allows recognition by viral kinases. The electronic properties of the uracil ring (specifically the C4=O electron density) determine the strength of base-pairing with Adenine in the viral DNA/RNA.

  • Optimization: Electron-withdrawing groups at C5 (F, CF3) combined with N1-substitution increase the acidity of N3-H, strengthening the H-bond to the target polymerase.

Anticancer Agents[7][8][9]
  • 5-Fluorouracil (5-FU): While C-substituted, its activity depends on metabolic conversion to N1-ribosides.

  • N1-Alkylation: Long-chain N1-alkyl uracils have shown promise as non-nucleoside inhibitors. The lipophilicity (driven by the alkyl chain) and the dipole alignment (driven by the uracil head) allow these molecules to insert into hydrophobic pockets of enzymes like Thymidine Phosphorylase.

References

  • Effects of the ionization in the tautomerism of uracil: A reaction electronic flux perspective. Source: Journal of Computational Chemistry (2015). URL:[Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. Source: ACS Omega (2020). URL:[Link]

  • Electrochemical oxidation of uracil and 5-halouracils at pyrolytic graphite electrode. Source: ResearchGate / Journal of Electroanalytical Chemistry. URL:[Link]

  • Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Source: Molecules (2009).[2][3] URL:[Link]

  • Dipole Moment of 5-Fluorouracil Molecule. Source: UK Essays (2018). URL:[Link]

Sources

Biological Significance of 1-Benzyl-3-Methyluracil Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-3-methyluracil (BMU) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Historically viewed merely as a biosynthetic precursor or a structural simplification of xanthines (e.g., theophylline), this core has emerged as a potent template for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1, GnRH receptor antagonists , and cytotoxic agents in oncology.

This guide analyzes the biological significance of BMU analogs, moving beyond their structural homology to xanthines to focus on their distinct pharmacological profiles. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) data.

Chemical Basis & Structural Logic

The "Scaffold Hopping" Paradigm

The biological relevance of this compound stems from its ability to mimic two distinct chemical classes:

  • Xanthines: By removing the imidazole ring of theophylline (1,3-dimethylxanthine), the uracil core retains the hydrogen-bonding capability of the pyrimidine-2,4-dione system while altering lipophilicity and steric demand.

  • Benzophenones: In the context of HIV inhibition, the flexible benzyl side chains allow the uracil core to function as a "butterfly-like" pharmacophore, similar to nevirapine or efavirenz, fitting into the hydrophobic allosteric pocket of Reverse Transcriptase (RT).

Structural Comparison (Visualization)

The following diagram illustrates the structural relationship between the BMU core, Theophylline, and the NNRTI pharmacophore.

Chemical_Logic cluster_0 Pharmacological Shift Theophylline Theophylline (Adenosine Antagonist) BMU This compound (Core Scaffold) Theophylline->BMU Ring Opening (De-aza modification) NNRTI 1-benzyl-3-(3,5-dimethylbenzyl)uracil (HIV-1 NNRTI) BMU->NNRTI Lipophilic Expansion (C3-Benzylation)

Figure 1: Structural evolution from xanthine mimics to specific antiviral agents.

Pharmacology & Mechanism of Action[1][2]

Antiviral Activity (HIV-1 Inhibition)

The most significant biological application of 1,3-disubstituted uracils is their role as NNRTIs .

  • Lead Compound: 1-benzyl-3-(3,5-dimethylbenzyl)uracil.[1]

  • Mechanism: These analogs bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), distinct from the active catalytic site. This binding locks the enzyme in an inactive conformation (the "closed" position), preventing DNA polymerization.

  • SAR Insight: The 3,5-dimethyl substitution on the C3-benzyl ring is critical for maximizing van der Waals interactions within the hydrophobic pocket (Tyr181, Tyr188 residues).

Endocrinology (GnRH Antagonism)

Advanced analogs, specifically (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils , act as potent antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor.

  • Therapeutic Utility: Treatment of hormone-dependent conditions such as endometriosis and prostate cancer.

  • Mechanism: Competitive blockade of the GnRH receptor on the pituitary gonadotrophs, suppressing LH/FSH secretion.

Cytotoxicity & Oncology

Uracil-azole hybrids derived from the BMU scaffold have demonstrated micromolar cytotoxicity against breast (MCF-7) and liver (HepG2) carcinoma lines. The mechanism likely involves intercalation or interference with thymidylate synthase, given the uracil core's resemblance to thymine.

Experimental Protocols

Synthesis of this compound Analogs

Objective: Regioselective alkylation of the N1 and N3 positions. N1 is more acidic and typically alkylates first under basic conditions.

Protocol: Sequential Alkylation (Standard)

  • Reagents: Uracil (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (anhydrous), DMF.

  • Step 1 (N1-Benzylation):

    • Dissolve uracil in DMF. Add K₂CO₃.

    • Add Benzyl Bromide dropwise at 0°C.

    • Stir at room temperature for 12h.

    • Note: N1-alkylation is favored due to the resonance stabilization of the N1 anion.

  • Step 2 (N3-Methylation):

    • Isolate 1-benzyluracil.[2]

    • Redissolve in DMF/Acetone. Add excess MeI (Methyl Iodide) and K₂CO₃.

    • Reflux gently (40°C) for 4h.

  • Purification: Recrystallization from Ethanol/Water.

Protocol: Mitsunobu Reaction (High Precision) For complex analogs (e.g., introducing bulky 3,5-dimethylbenzyl groups):

  • Reagents: N3-benzoyluracil, Benzyl Alcohol derivative, DEAD (Diethyl azodicarboxylate), PPh₃ (Triphenylphosphine), THF.

  • Procedure: React N3-protected uracil with the alcohol under Mitsunobu conditions to selectively alkylate N1, then deprotect and alkylate N3.

Biological Assay: HIV-1 RT Inhibition (In Vitro)

Objective: Quantify the IC50 of the synthesized analog against Recombinant HIV-1 Reverse Transcriptase.

  • System: Poly(rA)·oligo(dT) template-primer system.

  • Reaction Mix:

    • Tris-HCl buffer (pH 7.8).

    • [³H]-dTTP (Tritiated thymidine triphosphate).

    • Recombinant HIV-1 RT enzyme.[3]

    • Test compound (dissolved in DMSO, varying concentrations).

  • Incubation: 37°C for 1 hour.

  • Termination: Add cold TCA (Trichloroacetic acid) to precipitate DNA.

  • Measurement: Filter precipitates onto glass fiber filters; measure radioactivity via liquid scintillation counting.

  • Control: Nevirapine (Positive Control).

Data Visualization & Signaling Pathways

Mechanism of Action: NNRTI Pathway

The following diagram details the interference of BMU analogs in the HIV replication cycle.

HIV_Inhibition Virus HIV-1 Entry Uncoating Viral Uncoating Virus->Uncoating RNA Viral RNA Uncoating->RNA RT_Enzyme Reverse Transcriptase (Enzyme) RNA->RT_Enzyme Substrate Complex Enzyme-Inhibitor Complex (Allosteric Lock) RT_Enzyme->Complex Conformational Change DNA_Synth Viral DNA Synthesis RT_Enzyme->DNA_Synth Normal Function BMU_Analog BMU Analog (Inhibitor) BMU_Analog->RT_Enzyme Binds Hydrophobic Pocket Complex->DNA_Synth BLOCKS Integration Integration into Host Genome

Figure 2: Allosteric inhibition of Reverse Transcriptase by BMU analogs.

Key Data Summary

Analog ClassN1 SubstituentN3 SubstituentPrimary ActivityTarget
Base Scaffold BenzylMethylPrecursor / Weak Adenosine LigandA1/A2A Receptors
NNRTI Lead Benzyl3,5-DimethylbenzylAntiviral (IC50 < 1 µM) HIV-1 RT
GnRH Antagonist AlkylPhenethyl-amino derivativeHormonal Antagonist GnRH Receptor
Cytotoxic BenzylMethyl (with C6-azole)Anticancer (IC50 ~16 µM) MCF-7 / HepG2

References

  • Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV. Antiviral Chemistry & Chemotherapy. (2003).[1] Link

  • N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry. (2012). Link

  • Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Link

  • Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. BMC Chemistry. (2024). Link

  • Irreversible Antagonists for the Adenosine A2B Receptor. International Journal of Molecular Sciences. (2022). Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Synthesis of 1-Benzyl-3-methyluracil Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regioselective functionalization of the uracil pharmacophore is a critical challenge in medicinal chemistry. Uracil possesses two nucleophilic nitrogen atoms (N1 and N3) with similar pKa values (~9.5), making direct alkylation prone to yielding heterogeneous mixtures of N1-monosubstituted, N3-monosubstituted, and N1,N3-disubstituted products.

This guide details a Sequential Alkylation Strategy to synthesize this compound with high regiochemical fidelity. By prioritizing the installation of the N1-benzyl group via a silyl-mediated Hilbert-Johnson reaction (or controlled basic alkylation), followed by N3-methylation, researchers can achieve high yields (>85%) and minimize difficult chromatographic separations.

Strategic Analysis: The Regioselectivity Challenge

Mechanistic Insight

The structural ambiguity of uracil alkylation stems from tautomeric equilibrium and the electronic similarity of the amide protons.

  • N1 Position: Sterically more accessible in the silylated state; thermodynamically preferred for bulky groups in certain solvent systems.

  • N3 Position: Often the site of secondary alkylation once N1 is substituted.

To obtain This compound specifically, one cannot simply react uracil with one equivalent of benzyl bromide and one equivalent of methyl iodide simultaneously. The most robust pathway is Stepwise Synthesis :

  • Lock N1: Synthesize 1-benzyluracil (1-BnU).

  • Functionalize N3: Methylate the remaining acidic proton.

Pathway Visualization

The following diagram illustrates the selected synthetic logic compared to the "Direct Alkylation" pitfall.

G Uracil Uracil (Starting Material) Direct Direct Alkylation (BnBr + MeI) Uracil->Direct Avoid Silyl Silylation (HMDS) Uracil->Silyl Step 1: Activation Mixture Complex Mixture: N1-Bn, N3-Bn, N1,3-DiBn (Low Yield) Direct->Mixture BisSilyl 2,4-Bis(TMS)uracil Silyl->BisSilyl BnU 1-Benzyluracil (Intermediate) BisSilyl->BnU Step 2: BnBr (Regioselective N1) Target This compound (Target) BnU->Target Step 3: MeI/K2CO3 (N3 Methylation)

Figure 1: Strategic workflow comparing the sequential route (green path) vs. direct alkylation (red path).

Experimental Protocols

Protocol A: Synthesis of Intermediate 1-Benzyluracil

Two methods are provided.[1][2][3][4] Method 1 (Silyl) is recommended for highest purity. Method 2 (Base) is more economical for large-scale crude preparations.

Method 1: The Silyl-Hilbert-Johnson Modification (Recommended)

This method utilizes the transient protection of oxygen atoms to direct alkylation to N1 via a specific mechanism involving the degradation of the silyl intermediate.

Reagents:

  • Uracil (1.0 equiv)

  • Hexamethyldisilazane (HMDS) (3.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (catalytic, 0.1 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Iodine (I2) (catalytic, 0.05 equiv) or TBAI (tetrabutylammonium iodide)

  • Solvent: Acetonitrile (anhydrous) or neat HMDS for step 1.

Procedure:

  • Silylation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend Uracil (10 mmol) in HMDS (5 mL). Add catalytic TMSCl.

  • Reflux: Heat to reflux (120-130°C) with stirring until the solution becomes completely clear (approx. 1-2 hours). This indicates the formation of 2,4-bis(trimethylsilyl)uracil.

  • Evaporation: Remove excess HMDS under reduced pressure (rotary evaporator) to yield the bis-silyl uracil as a viscous oil or white solid. Note: Moisture sensitive.

  • Alkylation: Dissolve the residue in anhydrous Acetonitrile (20 mL). Add Benzyl Bromide (11 mmol) and catalytic Iodine (0.5 mmol).

  • Reaction: Reflux the mixture for 12-16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Quench: Cool to room temperature. Add Methanol (10 mL) to desilylate any unreacted sites.

  • Workup: Concentrate the solvent. Triturate the residue with water/ethanol to precipitate the product.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 75-85%

    • Data: 1H NMR should show N1-CH2-Ph signal (~4.9 ppm) and N3-H signal (~11.3 ppm).

Method 2: Base-Mediated Alkylation (Scalable)

Reagents:

  • Uracil (1.0 equiv)

  • Benzyl Bromide (1.0 equiv) - Strict stoichiometry is vital.

  • Potassium Carbonate (K2CO3) (0.5 equiv) - Using 0.5 equiv minimizes dianion formation.

  • Solvent: DMSO or DMF.

Procedure:

  • Dissolve Uracil in DMSO (0.5 M concentration).

  • Add K2CO3 (0.5 equiv) and stir at 40°C for 30 mins.

  • Add Benzyl Bromide (1.0 equiv) dropwise over 1 hour.

  • Stir at 40-50°C for 12 hours.

  • Pour into ice water. The precipitate is collected.[5]

  • Note: This method often contains 10-15% N1,N3-dibenzyluracil. Recrystallization from Ethanol is mandatory before proceeding.

Protocol B: Methylation of N3 (Final Step)

Once N1 is blocked with the benzyl group, N3 is the only acidic site remaining. This reaction is highly clean.

Reagents:

  • 1-Benzyluracil (Intermediate from Protocol A) (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K2CO3) (2.0 equiv)[6]

  • Solvent: Acetone or DMF.

Procedure:

  • Setup: In a flask, dissolve 1-Benzyluracil (5 mmol) in Acetone (25 mL).

  • Activation: Add K2CO3 (10 mmol) and stir at room temperature for 15 minutes.

  • Addition: Add Methyl Iodide (7.5 mmol) via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at room temperature for 4-6 hours (or reflux for 1 hour if using acetone).

  • Monitoring: TLC should show the disappearance of the starting material (more polar) and appearance of the product (less polar).

  • Workup:

    • Filter off the inorganic salts (K2CO3/KI).

    • Evaporate the filtrate to dryness.[5]

    • Dissolve residue in DCM, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

  • Final Purification: The crude product is usually pure enough (>95%). If necessary, purify via flash column chromatography (Hexane:Ethyl Acetate 2:1).

Quality Control & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 168–170 °CDistinct from 1-benzyluracil (~175°C)
1H NMR (CDCl3) N1-CH2: ~4.95 ppm (s, 2H)N3-CH3: ~3.30 ppm (s, 3H)C5-H: ~5.75 ppm (d)C6-H: ~7.20 ppm (d)Key indicator: Disappearance of N3-H broad singlet (>11 ppm)
Mass Spec (ESI) [M+H]+ = 217.1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of N1,N3-dibenzyluracil (Step 1) Excess Base or Excess BnBrUse Method 1 (Silyl). If using Method 2, reduce K2CO3 to 0.5 equiv and add BnBr slowly.
Low Yield in Step 1 Incomplete silylation (Method 1)Ensure solution turns completely clear during HMDS reflux. Add more TMSCl catalyst.
Product is an oil Residual solvent (DMF/DMSO)Dry under high vacuum for 12h. Recrystallize from EtOH/Hexane.

References

  • Regioselective Alkylation of Uracil Derivatives

    • Mechanism & Silyl Method: Isono, Y., et al. "Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity."[7] Antiviral Chemistry and Chemotherapy, 2011.[8] 7

  • Synthesis of 1-Benzyl-6-chlorouracil (Regioselectivity Proof)

    • N1-Selectivity: "Synthesis and X-Ray Analysis of 1-Benzyl-6-chlorouracil." Heterocycles, 1990. 1

  • General N3-Alkylation Protocols

    • Protection Strategy: "Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection." ResearchGate, 1999. 9

Sources

Application Note & Protocol: A Modular Approach to Xanthine Synthesis from 1-Benzyl-3-methyluracil Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Subject: A detailed, field-proven protocol for the synthesis of 1-benzyl-3-methyl-8-substituted-xanthine derivatives, leveraging the classical Traube synthesis pathway. This document provides a comprehensive guide from the precursor, 6-amino-1-benzyl-3-methyluracil, through to the final cyclized xanthine core, with an emphasis on the mechanistic rationale behind each step.

Introduction: The Enduring Relevance of the Xanthine Scaffold

Xanthine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1] Naturally occurring methylxanthines like caffeine and theophylline are widely consumed for their stimulant and bronchodilator effects, respectively.[2] These effects are primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[3]

The therapeutic potential of synthetically modified xanthines is vast, with applications in treating asthma, chronic obstructive pulmonary disease (COPD), and neonatal apnea.[4][5] Furthermore, highly substituted derivatives like Istradefylline, a potent and selective adenosine A₂A receptor antagonist, have been approved for the treatment of Parkinson's disease, highlighting the scaffold's versatility.[6]

The synthesis of these valuable compounds often starts from substituted uracil precursors. The Traube synthesis, first reported in 1900, remains a robust and highly adaptable method for constructing the purine ring system from a 4,5-diaminopyrimidine (a derivative of uracil).[2][7] This application note details a reliable, multi-step protocol for the synthesis of xanthine derivatives starting from 6-amino-1-benzyl-3-methyluracil, a readily accessible precursor derived from 1-benzyl-3-methyluracil. The benzyl and methyl substitutions at the N1 and N3 positions provide a stable, lipophilic base, ideal for further functionalization at the C8 position to explore novel pharmacological activities.

Synthetic Strategy: The Traube Pathway

The overall strategy involves a three-step sequence starting from the 6-aminouracil precursor to construct the fused imidazole ring, thus forming the xanthine (3,7-dihydropurine-2,6-dione) core.

The workflow is as follows:

  • Nitrosation: Electrophilic attack at the C5 position of the electron-rich pyrimidine ring by a nitrosonium ion to yield a stable 5-nitroso intermediate.

  • Reduction: Chemical reduction of the 5-nitroso group to a 5-amino group, creating the key 5,6-diaminouracil intermediate.

  • Cyclization: Condensation of the vicinal diamines with a one-carbon electrophile (in this protocol, formic acid) to close the imidazole ring and form the final xanthine product.

Traube_Synthesis Start 6-Amino-1-benzyl- 3-methyluracil Nitroso Step 1: Nitrosation (6-Amino-1-benzyl-5-nitroso- 3-methyluracil) Start->Nitroso NaNO₂, Acetic Acid, H₂O, 80°C Diamino Step 2: Reduction (5,6-Diamino-1-benzyl- 3-methyluracil) Nitroso->Diamino Na₂S₂O₄ (Sodium Dithionite), H₂O, Heat Xanthine Step 3: Cyclization (1-Benzyl-3-methylxanthine) Diamino->Xanthine HCOOH (Formic Acid), Reflux Final Final Product Xanthine->Final

Figure 1: The Traube synthesis workflow for converting a 6-aminouracil to a xanthine.

Detailed Experimental Protocols

Note on Precursor: The starting material, 6-amino-1-benzyl-3-methyluracil , can be synthesized via the established method of condensing 1-benzyl-3-methylurea with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[4] This protocol begins from the isolated and purified 6-aminouracil derivative.

Step 1: Nitrosation of 6-Amino-1-benzyl-3-methyluracil

Causality: This step introduces a nitroso group at the C5 position. The C5 carbon is highly activated towards electrophilic substitution due to the electron-donating effects of the two ring nitrogens and the C6-amino group. The reaction is performed in a weakly acidic medium (acetic acid), which generates the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1-benzyl-3-methyluracil (24.5 g, 0.10 mol) in 250 mL of deionized water.

  • Heat the stirred suspension to 80°C to achieve maximum dissolution.

  • Add 20 mL of glacial acetic acid to the mixture. The solution may become transiently clearer before a fine precipitate of the acetate salt forms.

  • Prepare a solution of sodium nitrite (NaNO₂) (8.3 g, 0.12 mol, 1.2 equivalents) in 20 mL of deionized water.

  • Cautiously add the sodium nitrite solution dropwise to the hot, stirred uracil suspension over 15-20 minutes. Maintain the temperature at 80-85°C.

  • A voluminous, brightly colored (typically rose-red or deep purple) precipitate of 6-amino-1-benzyl-5-nitroso-3-methyluracil will form almost immediately.[8]

  • After the addition is complete, continue stirring at 80°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to below 10°C.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with cold ethanol (1 x 30 mL) to facilitate drying.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Step 2: Reduction of the 5-Nitroso Group

Causality: This step reduces the nitroso group to a primary amine, forming the critical 5,6-diaminouracil intermediate. Sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) is a powerful and convenient reducing agent for this transformation. The reaction is often accompanied by a distinct color change as the vibrant nitroso compound is converted to the typically colorless or pale tan diamino derivative.

Protocol:

  • Transfer the moist or dried 6-amino-1-benzyl-5-nitroso-3-methyluracil (from the previous step, approx. 0.10 mol) back into a 1 L flask equipped with a mechanical stirrer.

  • Add 400 mL of warm (50°C) deionized water to form a slurry. This procedure should be performed in a well-ventilated fume hood as sulfur dioxide may be evolved.

  • Heat the slurry to 70-80°C with vigorous stirring.

  • Begin adding solid sodium dithionite (approx. 35 g, 0.20 mol, ~2.0 equivalents) portion-wise. Add each portion slowly, allowing the effervescence to subside and monitoring the color.

  • Continue adding the reducing agent until the bright color of the nitroso compound is completely discharged, resulting in a light tan or off-white suspension.[8][9]

  • Once the color change is complete, add an additional 5 g of sodium dithionite to ensure full reduction and continue stirring with heating for another 15 minutes.

  • Cool the reaction mixture thoroughly in an ice bath. The 5,6-diamino-1-benzyl-3-methyluracil may precipitate as its bisulfite adduct.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Optional but Recommended: To obtain the free base, the intermediate can be hydrolyzed by heating in a dilute HCl solution followed by neutralization, but for the subsequent cyclization step, the crude, well-washed solid is often suitable. Dry the product under vacuum.

Step 3: Imidazole Ring Cyclization with Formic Acid

Causality: This is the final ring-forming step. The 5,6-diaminouracil is heated with formic acid, which serves as both the reagent and solvent. The more nucleophilic 5-amino group attacks the formyl carbon, followed by an intramolecular condensation and dehydration to form the thermodynamically stable fused aromatic imidazole ring, yielding the xanthine.[7] Using formic acid results in an 8-unsubstituted xanthine (H at C8). To synthesize 8-substituted derivatives, other reagents like different carboxylic acids or aldehydes can be used in this step.[10]

Protocol:

  • Place the dried 5,6-diamino-1-benzyl-3-methyluracil (from the previous step, approx. 0.10 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 100 mL of 90% formic acid.

  • Heat the mixture to reflux using a heating mantle. The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent), checking for the consumption of the diamino starting material.

  • After the reaction is complete, allow the solution to cool to room temperature. A precipitate of the product may form.

  • Reduce the volume of the formic acid to about 20-30 mL using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated residue to precipitate the product fully.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the crude 1-benzyl-3-methylxanthine by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water or acetic acid, to obtain the pure xanthine derivative as a white or off-white solid.

  • Dry the final product in a vacuum oven.

Data Summary and Expected Outcomes

The following table provides a summary of the key parameters and expected results for each step of the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

Step Reaction Product Name Typical Yield Appearance Key Characterization
1Nitrosation6-Amino-1-benzyl-5-nitroso-3-methyluracil85-95%Brightly colored solid (red, purple)IR (strong N=O stretch), ¹H NMR
2Reduction5,6-Diamino-1-benzyl-3-methyluracil80-90%Off-white to tan solidDisappearance of color, ¹H NMR (new NH₂ signals)
3Cyclization1-Benzyl-3-methylxanthine75-85%White crystalline solidM.p., ¹H & ¹³C NMR, Mass Spec

References

  • Sherman, W. R., & Taylor, E. C., Jr. Diaminouracil Hydrochloride. Organic Syntheses, Coll. Vol. 4, p.247 (1963); Vol. 34, p.23 (1954). Available at: [Link]

  • Bogert, M. T., & Davidson, D. (1932). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 54(8), 334-337.
  • Filo (2026). Explain Traube Synthesis. Available at: [Link]

  • Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. Available at: [Link]

  • RxList (2021). Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • LiverTox, NCBI Bookshelf (2020). Xanthine Derivatives. Available at: [Link]

  • Singh, R., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. Available at: [Link]

  • Yoneda, F., & Sakuma, Y. (1974). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1, 1754-1757.
  • Traube Purine Synthesis. Merck Index Online. Available at: [Link]

  • Medicinal Chemistry: CNS Stimulants. Xanthine Derivatives - Synthesis and Drug Profile. Available at: [Link]

  • Hayallah, A. M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. Available at: [Link]

  • Asian Publication Corporation. Synthesis of Xanthine Derivatives by Ring Closure Reaction. Available at: [Link]

Sources

A Robust and Scalable Protocol for the Regioselective N-1 Benzylation of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-benzyl-3-methyluracil. The N-1 benzylation of uracil derivatives is a critical transformation in medicinal chemistry, yielding precursors for a wide range of therapeutic agents, including antiviral and anticancer compounds.[1][2] This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed step-by-step procedure, and expert troubleshooting advice to ensure reproducible and high-yield outcomes.

Mechanistic Rationale and Strategy

The benzylation of 3-methyluracil proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process is highly regioselective, targeting the N-1 position due to the existing methyl group at N-3, which precludes reaction at that site.

Key Reaction Steps:

  • Deprotonation: A base is used to abstract the acidic proton from the N-1 position of the 3-methyluracil ring, generating a nucleophilic uracil anion. The acidity of the N-1 proton is enhanced by the two adjacent carbonyl groups.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide).

  • Displacement: The bromide ion is displaced as a leaving group, forming the N-1 benzylated product.

The choice of base and solvent is crucial for reaction efficiency. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, easy to handle, and effective in deprotonating the uracil N-1 position without promoting significant side reactions.[1][3] Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive systems, but require strictly anhydrous conditions.[4][5] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[1][6]

Experimental Protocol: N-1 Benzylation of 3-Methyluracil

This protocol details a reliable procedure for the synthesis of this compound using benzyl bromide and potassium carbonate in DMF.

Reagent/MaterialGradeSupplierComments
3-Methyluracil≥98%Sigma-Aldrich-
Benzyl Bromide (BnBr)≥98%Sigma-AldrichCaution: Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or dry solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexaneACS GradeVWRFor chromatography.
Deionized Water--For work-up.
Brine (Saturated NaCl)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-For drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methyluracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of 3-methyluracil) to the flask via syringe.

  • Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 1-2 hours.[1] Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound as a white solid.[7]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Benzylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 3-methyluracil and K₂CO₃ to a dry flask under N₂ B 2. Add anhydrous DMF A->B C 3. Add benzyl bromide dropwise B->C D 4. Heat to 70°C for 1-2h C->D E 5. Monitor by TLC D->E F 6. Cool to RT and quench with water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄ and concentrate H->I J 10. Purify by flash chromatography I->J K 11. Characterize pure product (NMR, MS, m.p.) J->K

Caption: Workflow for the N-1 Benzylation of 3-Methyluracil.

Expected Results & Characterization

The protocol is expected to provide the desired this compound in good to excellent yields, often exceeding 90%, consistent with similar reported procedures.[1]

ParameterExpected Outcome
Yield 85-95%
Physical Appearance White crystalline solid
TLC Rf ~0.5 (1:1 Hexane:EtOAc)
¹H NMR Expect characteristic peaks for the benzyl group (~5.0 ppm for -CH₂-, ~7.3 ppm for Ar-H) and uracil protons.[6][8]
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly the DMF and K₂CO₃. An alternative is to use a stronger base like sodium hydride (NaH) in anhydrous THF, but this requires more stringent handling procedures.[4][9]

  • Formation of Byproducts: The use of DMF with a strong base like NaH can sometimes lead to the formation of amine impurities from solvent degradation, which can complicate purification.[5] Using freshly distilled DMF minimizes this risk. If byproducts are observed, a thorough chromatographic purification is essential.

  • Low Yield after Work-up: this compound has some water solubility. Ensure thorough extraction from the aqueous phase with ethyl acetate. Minimize the amount of water used during the initial quenching step.

  • Safety: Benzyl bromide is a potent lachrymator and should be handled with care in a well-ventilated chemical fume hood.[4] Sodium hydride (if used) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere.

By adhering to this detailed protocol and considering the provided insights, researchers can confidently and reproducibly synthesize this compound, a valuable intermediate for further drug discovery and development efforts.

References

  • Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. (2011). Antiviral Chemistry and Chemotherapy. [Link]

  • Alkylation of Various Uracil Derivatives in DMF under MWI. ResearchGate. [Link]

  • Synthesis of 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil (3a). ResearchGate. [Link]

  • A Convenient Method for N-1 Arylation of Uracil Derivatives. ResearchGate. [Link]

  • Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives. (2018). National Center for Biotechnology Information. [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. (2016). Royal Society of Chemistry. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2023). National Center for Biotechnology Information. [Link]

  • 1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents. (2010). PubMed. [Link]

  • N-3-alkylation of uracil and derivatives via n-1-boc protection. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021). National Center for Biotechnology Information. [Link]

  • Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. (2016). SciSpace. [Link]

  • New Method for the Benzylation of Hindered Sugar Hydroxyls. (1976). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Uracil N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: URA-ALK-OPT | Tier: Level 3 (Senior Scientist Support)[1]

Introduction: The Selectivity Challenge

Welcome to the Uracil Alkylation Support Hub. If you are here, you are likely facing the "Ambident Nucleophile Problem." The uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3) and two exocyclic oxygens (O2 and O4), creating four potential sites for alkylation.

For drug development—particularly nucleoside analog synthesis—N1-alkylation is the gold standard.[1][2] However, thermodynamic and kinetic factors often conspire to produce N3-isomers, N1,N3-dialkylated byproducts, or O-alkylated lactim ethers.[1] This guide provides the mechanistic logic and validated protocols to force the reaction down the N1 pathway.

Module 1: Regiocontrol (N1 vs. N3 Selectivity)
Q: Why is my reaction yielding a mixture of N1 and N3 isomers?

A: This is a pKa and steric conflict.[1][2]

  • The Cause: The N3 proton (pKa ~9.[2]5) is generally more acidic than the N1 proton (pKa ~9.[2]9) due to being flanked by two carbonyls.[1][2] Under thermodynamic control with non-bulky electrophiles, N3 alkylation is often favored or competitive.[1][2]

  • The Fix: You must invert this reactivity using Transient Protection or Steric Steering .[1][2]

Q: How do I force N1 selectivity without permanent protecting groups?

A: Use the Bis-Silylation Protocol (Transient Protection) . By reacting uracil with HMDS (hexamethyldisilazane), you generate 2,4-bis(trimethylsilyloxy)pyrimidine.[1][2] In this intermediate, the N3 position is sterically shielded by the trimethylsilyl (TMS) groups on the oxygens, and the nitrogen atoms become part of an aromatic system. Upon adding an alkyl halide, the N1 position becomes the most nucleophilic site due to the specific electronic distribution of the silylated intermediate.

Protocol (The "One-Pot" Silyl Method):

  • Silylation: Reflux Uracil (1.0 eq) in HMDS (excess) with a catalytic amount of Ammonium Sulfate ((NH₄)₂SO₄) until a clear solution forms (indicates complete silylation).

  • Evaporation: Remove excess HMDS under vacuum (critical to prevent side reactions).

  • Alkylation: Redissolve the silylated residue in anhydrous MeCN or DCE. Add the alkyl halide (1.1 eq) and a catalyst (often NaI or a Lewis Acid like TMSOTf).[2]

  • Result: High N1 selectivity is achieved because the N3 site is electronically deactivated and sterically hindered in the silylated form [1].[1][2]

Q: Can I use basic conditions instead of silylation?

A: Yes, but you must choose the Base/Solvent System carefully.

  • Avoid: NaH in THF (often leads to dialkylation due to tight ion pairing and high reactivity).[1][2]

  • Use: K₂CO₃ in DMF or DMSO.[1][2] The potassium cation is large and forms a looser ion pair, often favoring the N1 position due to hydrogen bonding networks in polar aprotic solvents.

  • Stoichiometry: Strictly limit the alkylating agent to 0.95–1.0 equivalents.

Module 2: Suppressing O-Alkylation
Q: I am seeing O-alkylated side products (lactim ethers). What went wrong?

A: You likely violated the HSAB (Hard and Soft Acids and Bases) principle.[1][2]

  • The Mechanism: The oxygens on uracil are "hard" nucleophiles, while the nitrogens are "soft."

  • The Error: Using "hard" electrophiles (e.g., alkyl tosylates, diazoalkanes) or silver salts (Ag₂CO₃) promotes O-attack.[2]

  • The Fix:

    • Switch Electrophile: Use alkyl iodides or bromides (softer electrophiles).[1][2]

    • Change Solvent: Use polar aprotic solvents (DMF, NMP).[1][2] These solvate the cation (K+), leaving the uracil anion "naked" and promoting reaction at the softer Nitrogen center. Protic solvents (EtOH) hydrogen bond to the Nitrogen, reducing its nucleophilicity and encouraging O-alkylation.

Module 3: Advanced Workflows (Vorbrüggen & Mitsunobu)
Q: My Vorbrüggen coupling (Silylated Uracil + Sugar) failed. Why?

A: Moisture is the enemy.[1][2] The silylated base hydrolyzes instantly upon contact with water, reverting to unreactive uracil.[2]

  • Troubleshooting Steps:

    • Lewis Acid Quality: SnCl₄ and TMSOTf are extremely moisture-sensitive.[1][2] If SnCl₄ fumes excessively or has precipitate, distill it.[1][2]

    • Solvent: Acetonitrile (MeCN) is preferred over DCM for β-selectivity (due to the "nitrile effect" coordinating the intermediate cation).[1][2]

    • Temperature: Start at 0°C or -20°C. High temperatures promote anomerization (α/β mixtures).[1][2]

Q: Can I use Mitsunobu conditions for Uracil?

A: Yes, but beware of N3-alkylation .

  • Issue: Under standard Mitsunobu conditions (PPh₃/DEAD), the pKa of uracil allows deprotonation. However, without protection, N3 is often the primary site of attack due to its higher acidity.

  • Solution: Use N3-Benzoyl Uracil .[1][2][3] The benzoyl group protects N3, forcing the Mitsunobu reaction to occur exclusively at N1. The benzoyl group can be removed later with ammonia/methanol [2].[1][2]

Visualizing the Pathway

The following diagram illustrates the decision logic for minimizing side reactions based on the reagents used.

Uracil_Alkylation_Pathways Start Uracil Substrate Base_Route Basic Conditions (K2CO3/NaH) Start->Base_Route Silyl_Route Silyl-Hilbert-Johnson (HMDS/BSA) Start->Silyl_Route Hard_Elec Hard Electrophile (Tosylate/Diazo) Base_Route->Hard_Elec Soft_Elec Soft Electrophile (Alkyl Halide) Base_Route->Soft_Elec N1_Dom N1-Alkylation (Desired) Silyl_Route->N1_Dom Steric Shielding of N3 (TMS) O_Alk O-Alkylation (Side Product) Hard_Elec->O_Alk HSAB Mismatch N_Alk N-Alkylation Soft_Elec->N_Alk N3_Dom N3-Alkylation (Major) N_Alk->N3_Dom Unprotected Thermodynamic Control N_Alk->N1_Dom N3-Protected or Steric Control

Caption: Decision tree for predicting regioselectivity outcomes based on reaction conditions.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
N1,N3-Dialkylation Excess base or alkylating agent.[1][2]Reduce alkylating agent to 0.95 eq. Switch from NaH to K₂CO₃/Acetone (milder).[1][2]
N3-Alkylation (Major) Thermodynamic control favoring acidic N3.[1][2]Use Bis-silylation (HMDS) method to sterically block N3.[1][2] Alternatively, protect N3 with Benzoyl or BOM group.[1][2]
O-Alkylation "Hard" electrophile or silver salts used.[1][2]Switch to Alkyl Iodides. Change solvent to DMF/DMSO (favors N-alkylation).[1][2]
Low Yield (Vorbrüggen) Hydrolysis of silylated intermediate.[1][2]Ensure strictly anhydrous conditions.[1][2] Distill Lewis Acid (SnCl₄/TMSOTf) before use.[1][2]
No Reaction Uracil insolubility.Use the Silylation protocol to solubilize the uracil base in organic solvents (DCM/MeCN).
References
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate. Source: Journal of Chemical Sciences [1][2]

  • Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Source: ResearchGate

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. Source: ResearchGate

  • Mitsunobu Reaction: Mechanism and Modifications. Source: Organic Chemistry Portal

  • Minimizing side products in tannin depolymerization (Analogous phenolic/heterocyclic chemistry). Source: Reddit / Royal Society of Chemistry [1][2]

Sources

Technical Support Center: Purification & Analysis of 1-Benzyl-3-Methyluracil

[1]

Topic: Removal of Regioisomer Impurities from 1-Benzyl-3-Methyluracil Ticket ID: URACIL-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of N-alkylated uracils, specifically This compound , is prone to regioisomerism.[1] The competition between the


1

This guide provides a definitive troubleshooting workflow for identifying, separating, and preventing these impurities. Our approach prioritizes Nuclear Magnetic Resonance (NMR) for diagnosis and fractional recrystallization over chromatography for scalable purification.[1]

Part 1: The Diagnostic Center (Identification)

Before attempting purification, you must confirm the nature of your impurity.[2] Regioisomers of dialkyl uracils have very similar polarities, making Thin Layer Chromatography (TLC) unreliable for initial diagnosis.

FAQ: How do I distinguish this compound from its regioisomers?

The Gold Standard:


-NMR and HMBC


1
  • 
     Position:  Flanked by 
    
    
    and the
    
    
    double bond.[1]
  • 
     Position:  Flanked by two carbonyls (
    
    
    and
    
    
    ).[1]

Diagnostic Indicators:

FeatureTarget: 1-Benzyl-3-Methyl Impurity: 3-Benzyl-1-Methyl Mechanism/Reasoning
Benzyl

Shift

ppm

ppm

is more electron-deficient (flanked by 2 carbonyls), deshielding the attached methylene.[1]
Methyl

Shift

ppm

ppm
Similar deshielding logic applies to the methyl group.

-H Coupling
HMBC Correlation: YesHMBC Correlation: NoThe

proton (alkene) is 3 bonds away from the

-substituent.[1] It is too far from

.[1]
UV Absorption

shifts
Distinct


substitution extends conjugation differently than

.

Expert Insight: If your proton NMR shows a "shadow" set of peaks (e.g., a small singlet slightly downfield of your main methyl peak), you have the regioisomer. Do not rely on integration alone; use HMBC (Heteronuclear Multiple Bond Correlation) .[1] If the benzyl


 protons show a cross-peak to the 

alkene carbon/proton, they are on

.

Part 2: Purification Protocols (Troubleshooting)

Scenario A: The "Sticky Solid" (Crude Purity 60-80%)

Issue: You performed a direct alkylation (e.g., Uracil + Benzyl Bromide + Methyl Iodide +

Protocol: Fractional Recrystallization Regioisomers often have distinct crystal lattice energies.[1] 1,3-disubstituted uracils generally crystallize well, but the presence of the isomer depresses the melting point, leading to oils.

  • Solvent Selection: Use Ethanol/Water (9:1) or Toluene .[1]

    • Why? Uracils are moderately polar.[1] Toluene allows for high-temperature dissolution and selective precipitation upon cooling.[1]

  • The "Seeding" Trick:

    • Dissolve the crude mixture in minimal boiling toluene.

    • Cool slowly to room temperature.

    • If oiling occurs, scratch the glass or add a seed crystal of pure material (if available from a previous small-scale column).

    • The thermodynamically stable regioisomer (usually the desired 1,3-isomer if synthesized correctly) will crystallize first.

  • Filtration: Filter the solid.[1][3][4][5] Do not discard the mother liquor ; it contains the enriched impurity (3-benzyl-1-methyl) and can be analyzed to confirm separation efficiency.[1]

Scenario B: The "Stubborn Mixture" (High Purity Requirement)

Issue: Recrystallization failed to remove the last 5% of the isomer.

Protocol: Flash Chromatography with pH Modification While both isomers are non-ionic, their interaction with silica can be modulated.[1]

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20

    
     50:50).[1]
    
  • The Modifier: Add 1% Triethylamine to the mobile phase if streaks occur (though less critical for fully alkylated species).[1]

  • Observation: The 1-benzyl-3-methyl isomer is typically slightly more polar (

    
     is lower) than the 3-benzyl-1-methyl isomer because the 
    
    
    system has a larger dipole moment contribution from the aligned carbonyls compared to the symmetric electronic pull on
    
    
    .[1]

Part 3: Root Cause Analysis & Prevention

The most effective way to remove impurities is to prevent their formation. The "Direct Alkylation" of uracil is chemically flawed for high-purity applications because the




The Correct Synthetic Workflow

To guarantee this compound, you must lock the positions sequentially.[1]

Pathway 1: The "1-Benzyl" Route (Recommended) [1]

  • Start with: 1-Benzyluracil (commercially available or easily made).[1]

    • Note: 1-Benzyluracil is easily purified because the

      
       is still acidic, allowing base extraction to remove non-acidic impurities.[1]
      
  • Step 2: Methylate

    
    .[1]
    
    • Reagents:

      
      , 
      
      
      , Acetone.
    • Result: Since

      
       is blocked, methylation must occur at 
      
      
      .[1] No regioisomer is possible.[1]

Pathway 2: The Silylation (Hilbert-Johnson) Route If starting from Uracil:

  • Silylation: Reflux Uracil in Hexamethyldisilazane (HMDS)

    
     2,4-bis(trimethylsilyloxy)pyrimidine.
    
  • Alkylation: Add Benzyl Bromide first (reacts selectively at

    
    ).[1]
    
  • Hydrolysis/Methylation: Deprotect and then methylate

    
    .
    
Visualizing the Logic

UracilPurificationStartCrude this compound(Contains Regioisomers)DiagnosisStep 1: 1H-NMR & HMBC AnalysisStart->DiagnosisDecisionIs Regioisomer > 10%?Diagnosis->DecisionRecrystMethod A: Fractional RecrystallizationSolvent: Toluene or EtOH/H2ODecision->RecrystYes (High Impurity Load)ColumnMethod B: Flash ChromatographyHex/EtOAc (Gradient)Decision->ColumnNo (Polishing Step)CheckPurity Check (NMR)Recryst->CheckColumn->CheckCheck->ColumnStill ImpureSuccessPure Target ObtainedCheck->Success>98% PurePreventionPREVENTION: Change Synthesis RouteStart with 1-Benzyluracil -> Methylate N3Success->PreventionFuture Batches

Caption: Workflow for the diagnosis and purification of N-alkylated uracil derivatives, emphasizing the transition from bulk removal (recrystallization) to polishing (chromatography).

References

  • Silylation Method for Regiocontrol

    • Title: "Silyl-Hilbert–Johnson Reaction."[1]

    • Source: Wiley Online Library / Organic Reactions.[1]

    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: "Alkylation of Uracil and Derivatives: A Systematic Review."[1]

    • Source: Current Organic Chemistry.[1]

    • Context: Explains the differences between and and solvent effects (DMSO vs. Acetone).
  • NMR Characterization Data

    • Title: "Differentiation of N1- and N3-substituted uracils by NMR."
    • Source: Spectrochimica Acta Part A.[1]

    • Note: Confirms the shielding/deshielding trends of methylene protons adjacent to vs .

Technical Support Center: Troubleshooting Low Conversion Rates in Uracil Methylation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for uracil methylation analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of uracil detection via bisulfite sequencing and related techniques. Low conversion rates of unmethylated cytosines to uracils are a critical issue that can lead to the overestimation of methylation levels and compromise data integrity. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the accuracy and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during uracil methylation analysis.

Q1: What is the acceptable conversion rate for a bisulfite sequencing experiment?

For reliable methylation analysis, the conversion rate of unmethylated cytosines to uracils should ideally be above 99.5%.[1][2] Rates below this threshold can introduce significant bias, leading to false-positive methylation calls.[3]

Q2: My conversion rate is low. What is the most common cause?

The most frequent cause of low conversion efficiency is incomplete DNA denaturation.[3][4][5] Sodium bisulfite can only efficiently deaminate cytosine in single-stranded DNA.[3][4][5]

Q3: Can the quality of my input DNA affect conversion rates?

Absolutely. Starting with high-quality, purified DNA is crucial.[4] Contaminants can inhibit the bisulfite reaction, and fragmented or degraded DNA can lead to further sample loss during the harsh conversion process.[4][5]

Q4: How does GC content influence the experiment?

GC-rich regions are more prone to forming stable secondary structures, which can impede denaturation and bisulfite access, resulting in incomplete conversion.[4] For such samples, extending the reaction time may be necessary to ensure complete conversion.[4]

Q5: I see a smear on my agarose gel after bisulfite treatment. Is this normal?

Yes, a smear between 100bp and 1500bp on an agarose gel is indicative of successful bisulfite treatment.[1] The harsh chemical and thermal conditions of the reaction cause some DNA degradation.[4][6] The absence of a high molecular weight band suggests that the initial genomic DNA has been successfully denatured and converted.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low conversion rates at different stages of your workflow.

Pre-Conversion Stage: DNA Quality Control

The foundation of a successful bisulfite sequencing experiment is high-quality input DNA.

Parameter Recommendation Rationale
DNA Purity A260/A280 ratio of 1.8-2.0. A260/A230 ratio > 2.0.Contaminants like proteins, phenol, or salts can inhibit the bisulfite reaction.
DNA Integrity High molecular weight band on an agarose gel.Degraded DNA is more susceptible to further fragmentation during bisulfite treatment, leading to low yields and potential amplification bias.[4]
DNA Input Amount Typically 500 ng to 2 µg, but follow kit recommendations.Too much DNA can lead to incomplete conversion, while too little can result in insufficient material for downstream applications.[4][5]
Bisulfite Conversion Stage: Critical Reaction Parameters

The conversion step is the most critical for accurate methylation analysis.

Issue 1: Incomplete DNA Denaturation
  • Symptom: Low conversion rate across the entire sequence.

  • Cause: DNA remains double-stranded, preventing bisulfite from reacting with cytosine residues.[3][4][5]

  • Solutions:

    • Thermal Denaturation: Ensure the initial denaturation step reaches 95°C for 5-10 minutes before the addition of bisulfite reagents.[4] Using a thermal cycler provides precise temperature control.[4]

    • Chemical Denaturation: For protocols using chemical denaturation, ensure the NaOH solution is fresh and at the correct concentration to maintain a denatured state during the reaction.[4]

Issue 2: Suboptimal Bisulfite Reagent and Reaction Conditions
  • Symptom: Globally low conversion rates.

  • Cause: Degraded reagents or incorrect reaction parameters.

  • Solutions:

    • Reagent Quality: Sodium bisulfite is sensitive to light and temperature.[4] Store it in a cool, dark place and always use fresh solutions.[4]

    • Incubation Time and Temperature: The conversion process is a balance between complete conversion of cytosine and minimal degradation of DNA.[6] Optimal conditions are often a trade-off. Common incubation schemes are 4-18 hours at 55°C or 1 hour at 95°C.[6] For GC-rich regions, longer incubation times may be necessary.[4]

    • pH: The pH of the bisulfite solution is critical for the deamination reaction. Ensure buffers are correctly prepared.

Post-Conversion Stage: PCR Amplification and Sequencing

Challenges in this stage often manifest as amplification failure or biased results.

Issue 3: PCR Amplification Bias
  • Symptom: Preferential amplification of unmethylated sequences, leading to an underestimation of methylation levels.

  • Cause: After bisulfite treatment, unmethylated DNA is AT-rich, while methylated DNA retains more GC content.[7] The AT-rich sequences are often amplified more efficiently.[7][8]

  • Solutions:

    • Primer Design: Design primers that target regions devoid of CpG sites to avoid methylation-dependent amplification bias.[9] Primer length should typically be between 26 and 30 bases.[7]

    • Hot-Start Polymerase: Use a high-fidelity, hot-start polymerase specifically designed for bisulfite-treated DNA to minimize non-specific amplification.[7][10]

    • Additives: Incorporating additives like betaine or DMSO (5-10%) can help to reduce PCR bias by resolving secondary structures in GC-rich templates.[10][11]

    • Touchdown PCR: This technique, which involves gradually decreasing the annealing temperature, can enhance specificity and reduce non-specific products.[9][10]

Issue 4: DNA Degradation Leading to Amplification Failure
  • Symptom: No PCR product or very faint bands.

  • Cause: The harsh bisulfite treatment can fragment DNA, making it difficult to amplify longer fragments.[4][10]

  • Solutions:

    • Shorter Amplicons: Design primers to generate shorter amplicons, ideally between 150 and 300 bp.[7][10]

    • Increase Cycle Number: Increasing the number of PCR cycles to 40-45 can help amplify the low-yield, fragmented DNA.[10]

    • Optimize Extension Time: A longer extension time (e.g., 1.5 minutes/kb) may be necessary for successful amplification.[10]

Data Analysis Stage: Quality Control and Interpretation

Bioinformatic analysis is crucial for identifying and filtering out low-quality data.

Issue 5: Inaccurate Methylation Calling
  • Symptom: Inconsistent or unreliable methylation levels.

  • Cause: Failure to account for incomplete conversion or sequencing errors.

  • Solutions:

    • Quality Control Metrics: Use software tools like FastQC to assess read quality.[7] Tools specifically designed for bisulfite sequencing, such as BSeQC, can identify and trim biased nucleotides, improving the accuracy of methylation estimation.[12][13]

    • Spike-in Controls: The use of unmethylated lambda phage DNA or other control DNA with a known methylation status is highly recommended to empirically determine the conversion efficiency for each experiment.

    • Non-CpG Methylation: In mammalian somatic cells, methylation in non-CpG contexts (CHG and CHH, where H is A, C, or T) is generally low.[14] A high level of apparent methylation at these sites can be an indicator of incomplete bisulfite conversion.[12]

Section 3: Key Experimental Protocols

Protocol: Control Bisulfite Conversion Reaction

To validate your workflow, perform a control reaction with commercially available, unmethylated DNA.

  • Prepare DNA: Dilute 500 ng of unmethylated control DNA (e.g., from a commercial kit) in nuclease-free water.

  • Bisulfite Conversion: Use your standard bisulfite conversion kit and protocol.

  • PCR Amplification: Amplify a specific locus using primers designed for the converted sequence. Include a no-template control.

  • Sequencing: Sequence the PCR product using Sanger or next-generation sequencing.

  • Analysis: Align the sequence to the expected converted reference. The conversion efficiency is calculated as: 100 * (Number of converted C's) / (Total number of non-CpG C's) An efficiency of >99.5% indicates a successful conversion.

Section 4: Visualizing the Workflow

The Chemistry of Bisulfite Conversion

The following diagram illustrates the chemical reaction that distinguishes unmethylated cytosine from 5-methylcytosine.

G cluster_unmethylated Unmethylated Cytosine cluster_methylated 5-Methylcytosine cluster_pcr Post-PCR & Sequencing C Cytosine CS Cytosine Sulfonate C->CS +HSO3- US Uracil Sulfonate CS->US Hydrolytic Deamination U Uracil US->U Alkali Desulfonation U_seq Uracil is read as Thymine (T) U->U_seq mC 5-Methylcytosine mC_no_reaction 5-Methylcytosine (No Reaction) mC->mC_no_reaction +HSO3- (Resistant) mC_seq 5-mC is read as Cytosine (C) mC_no_reaction->mC_seq

Caption: Bisulfite conversion of cytosine to uracil.

Troubleshooting Flowchart for Low Conversion Rates

This flowchart provides a logical path for diagnosing issues.

Troubleshooting_Flowchart decision decision process process result Re-run Experiment start Start: Low Conversion Rate Detected result->start check_dna Check Input DNA Quality (Purity & Integrity) start->check_dna dna_ok DNA Quality OK? check_dna->dna_ok fix_dna Re-purify or use higher quality DNA dna_ok->fix_dna No check_denaturation Review Denaturation Step (Temp & Time) dna_ok->check_denaturation Yes fix_dna->check_dna denaturation_ok Denaturation Optimal? check_denaturation->denaturation_ok fix_denaturation Optimize thermal or chemical denaturation denaturation_ok->fix_denaturation No check_reagents Check Bisulfite Reagents (Age & Storage) denaturation_ok->check_reagents Yes fix_denaturation->result Re-run Experiment reagents_ok Reagents Fresh? check_reagents->reagents_ok fix_reagents Use fresh bisulfite solution reagents_ok->fix_reagents No check_protocol Review Conversion Protocol (Incubation, GC content) reagents_ok->check_protocol Yes fix_reagents->result protocol_ok Protocol Suitable? check_protocol->protocol_ok fix_protocol Adjust incubation time/ temp for GC content protocol_ok->fix_protocol No check_pcr Analyze PCR Step (Bias, Amplicon Size) protocol_ok->check_pcr Yes fix_protocol->result pcr_ok PCR Optimized? check_pcr->pcr_ok fix_pcr Redesign primers, use hot-start/additives, shorten amplicon pcr_ok->fix_pcr No end Problem Resolved pcr_ok->end Yes fix_pcr->result

Caption: Systematic troubleshooting for low conversion rates.

Section 5: References

  • Benchtop Tips to Improve the Reliability and Consistency of Bisulfite Conversion Assays. (n.d.). Bitesize Bio. Retrieved February 23, 2026, from [Link]

  • Yu, M., Hon, G. C., Szulwach, K. E., Song, C. X., Zhang, L., Kim, A., Li, X., Dai, Q., Shen, Y., Park, B., Min, J. H., Jin, P., Ren, B., & He, C. (2012). Tet-Assisted Bisulfite Sequencing (TAB-seq). Current Protocols in Molecular Biology, Chapter 7, Unit 7.18.

  • Warnecke, P. M., Stirzaker, C., Song, J., Grunau, C., Melki, J. R., & Clark, S. J. (2002). Combating PCR Bias in Bisulfite-Based Cytosine Methylation Analysis. Analytical Biochemistry, 305(2), 243-247.

  • Nielsen, H. M., Frimer, M., & Dybkær, K. (2017). Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA. Epigenetics, 12(6), 423–429.

  • Nielsen, H. M., Frimer, M., & Dybkær, K. (2017). Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA. Epigenetics, 12(6), 423-429.

  • How to troubleshoot bisulfite PCR failure?. (2025, July 29). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Warnecke, P. M., Stirzaker, C., Melki, J. R., Millar, D. S., Paul, C. L., & Clark, S. J. (1997). Detection and measurement of PCR bias in quantitative methylation analysis of bisulphite-treated DNA. Nucleic Acids Research, 25(21), 4422–4426.

  • Warnecke, P. M., Stirzaker, C., Melki, J. R., Millar, D. S., Paul, C. L., & Clark, S. J. (1997). Detection and measurement of PCR bias in quantitative methylation analysis of bisulphite-treated DNA. Nucleic Acids Research, 25(21), 4422–4426.

  • Yu, M., Hon, G. C., Szulwach, K. E., Song, C. X., Zhang, L., Kim, A., Li, X., Dai, Q., Shen, Y., Park, B., Min, J. H., Jin, P., Ren, B., & He, C. (2017). Tet-Assisted Bisulfite Sequencing (TAB-seq). Methods in Molecular Biology, 1655, 363–384.

  • Bulletproof Your Bisulfite Conversion: Key Considerations from the Experts. (2009, December 1). EpiGenie. Retrieved February 23, 2026, from [Link]

  • Grunau, C., Clark, S. J., & Rosenthal, A. (2001). Bisulfite genomic sequencing: systematic investigation of critical experimental parameters. Nucleic Acids Research, 29(13), E65–E65.

  • Liu, Y., Siegmund, K. D., Laird, P. W., & Berman, B. P. (2014). BSeQC: quality control of bisulfite sequencing experiments. Bioinformatics, 30(7), 1033–1035.

  • Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. (n.d.). CD Genomics. Retrieved February 23, 2026, from [Link]

  • Study Compares Bisulfite Conversion Kits from Analytik Jena, Qiagen, Zymo for Methylation Analyses. (2014, April 10). GenomeWeb. Retrieved February 23, 2026, from [Link]

  • Kristensen, M. H., Nielsen, H. M., & Lind, G. E. (2023). Evaluation of commercial kits for isolation and bisulfite conversion of circulating cell-free tumor DNA from blood. Clinical Epigenetics, 15(1), 154.

  • Tet-assisted Bisulfite Sequencing (TAB-seq) Service. (n.d.). CD BioSciences. Retrieved February 23, 2026, from [Link]

  • Yu, M., Hon, G. C., Szulwach, K. E., Song, C. X., Zhang, L., Kim, A., Li, X., Dai, Q., Shen, Y., Park, B., Min, J. H., Jin, P., Ren, B., & He, C. (2012). Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine. Nature Protocols, 7(12), 2159–2170.

  • Reactions of Uracil and Cytosine Derivatives with Sodium Bisulfite. A Specific Deamination Method. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ziller, M. J., Stamenova, E. K., Gu, H., Müller, F., Gnerre, S., Smith, Z. D., ... & Meissner, A. (2015). Data quality of whole genome bisulfite sequencing on Illumina platforms. Epigenetics & Chromatin, 8(1), 1-12.

  • SMUG1. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • BSeQC: Quality Control of Bisulfite Sequencing Experiments. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Whole-Genome Bisulfite Sequencing Data Standards and Processing Pipeline. (n.d.). ENCODE. Retrieved February 23, 2026, from [Link]

  • Biochemical reaction pathways of cytosine in vivo and in-vitro. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Bisulfite Conversion of DNA- A Complete Guide. (2024, March 6). Genetic Education. Retrieved February 23, 2026, from [Link]

  • Hayatsu, H. (2008). Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account. Proceedings of the Japan Academy, Series B, 84(8), 321-330.

  • Shiraishi, M., & Hayatsu, H. (2004). High-Speed Conversion of Cytosine to Uracil in Bisulfite Genomic Sequencing Analysis of DNA Methylation. DNA Research, 11(6), 409–415.

  • Abstract 3804: Comprehensive comparison of bisulfite conversion kits: A guide for optimal sensitivity and specificity of circulating cell-free DNA methylation-based biomarkers. (2017, July 1). AACR Journals. Retrieved February 23, 2026, from [Link]

  • Abu-Zaitun, O., & O'Donovan, T. R. (2022). Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies. Journal of Translational Medicine, 20(1), 40.

  • Schmitt, M. W., Matsumoto, Y., & Loeb, L. A. (2017). Bisulfite-converted duplexes for the strand-specific detection and quantification of rare mutations. Proceedings of the National Academy of Sciences, 114(18), 4743–4748.

  • Li, Y., & Tollefsbol, T. O. (2011). DNA methylation detection: bisulfite genomic sequencing analysis. Methods in Molecular Biology, 791, 11–21.

  • Genereux, D. P., Johnson, W. C., Burden, A. F., Stöger, R., & Laird, C. D. (2008). Errors in the bisulfite conversion of DNA: modulating inappropriate and failed conversion frequencies. Nucleic Acids Research, 36(22), e150.

  • Bisulfite sequencing. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Li, Q., Wang, K., Li, T., & Wang, E. (2017). An optimized rapid bisulfite conversion method with high recovery of cell-free DNA. Oncology Letters, 15(2), 1785–1791.

  • What is in a name? Rethinking SMUG1 in genome maintenance. (2025, December 12). PMC. Retrieved February 23, 2026, from [Link]

  • EFFECTS OF ENZYMATIC AND CHEMICAL BISULFITE CONVERSION ON CELL-FREE DNA FRAGMENTATION. (n.d.). BYU ScholarsArchive. Retrieved February 23, 2026, from [Link]

  • Declerck, K., & Vidaković, M. (2017). An optimized strategy for cloning-based locus-specific bisulfite sequencing PCR. bioRxiv.

  • Genereux, D. P., Johnson, W. C., Burden, A. F., Stöger, R., & Laird, C. D. (2008). Errors in the bisulfite conversion of DNA: modulating inappropriate- and failed-conversion frequencies. Nucleic Acids Research, 36(22), e150–e150.

  • High-Speed Conversion of Cytosine to Uracil in Bisulfite Genomic Sequencing Analysis of DNA Methylation. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ablation of SMUG1 Reduces Cell Viability and Increases UVC-Mediated Apoptosis in Hepatocarcinoma HepG2 Cells. (2021, January 30). MDPI. Retrieved February 23, 2026, from [Link]

  • Pettersen, H. S., Galashevskaya, A., Doseth, B., Sæter, M., Slupphaug, G., & Krokan, H. E. (2007). Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms. Nucleic Acids Research, 35(12), 3879–3892.

  • DNA interactions and uracil-context dependence of SMUG1 and UNG. (A, B). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Problems with Bisulfite PCR. (2008, July 8). DNA Methylation, Histone and Chromatin Study. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Thermoregulatory Control in Uracil Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Help Desk. Ticket ID: UR-BNZ-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Decision Matrix

Before adjusting your heating mantle or cryostat, determine your target regioisomer.[1] Temperature is the primary switch between kinetic (N1) and thermodynamic (N3/Di) control.

UracilBenzylation Start Start: Uracil Benzylation Target Select Target Isomer Start->Target N1 Target: N1-Mono-Benzyl (Kinetic Product) Target->N1 N3 Target: N3-Mono-Benzyl (Thermodynamic/Protected) Target->N3 Di Target: N1,N3-Di-Benzyl (Thermodynamic) Target->Di TempLow Temp: 0°C → 25°C (Strict Control) N1->TempLow Requires N3->TempLow Requires N1-Protection first TempHigh Temp: 60°C → Reflux (Energy Input) Di->TempHigh Requires BaseMild Base: K2CO3 / Cs2CO3 Solvent: DMF/DMSO TempLow->BaseMild BaseStrong Base: NaH / K2CO3 (Excess) Solvent: DMF (Reflux) TempHigh->BaseStrong Risk RISK: Exotherm/Runaway Check Cooling Capacity BaseStrong->Risk Caution

Figure 1: Decision matrix for temperature and reagent selection based on desired regioselectivity.

The Knowledge Base: Why Temperature Dictates Regioselectivity

In uracil benzylation, temperature is not just a catalyst for rate; it is a selector of structure.[1]

The Mechanism of Selectivity

Uracil contains two nucleophilic nitrogen atoms: N1 and N3 .[1][2]

  • N1 (pKa ~9.5): More acidic and less sterically hindered.[1] Under Kinetic Control (low temperature), the base deprotonates N1 first, leading to rapid benzylation at this position.

  • N3 (pKa ~12+): Less acidic.[1] Accessing this site often requires Thermodynamic Control (higher temperature) or stronger bases to overcome the activation energy barrier.[1]

The "Oiling Out" Phenomenon

A common user complaint is "oiling out" (product forming a liquid separate from the solvent rather than crystallizing).[3] This is strictly temperature-dependent.[1]

  • Cause: The reaction temperature exceeds the melting point of the crude product-solvent mixture, or the product precipitates too fast due to thermal shock during workup.

  • Correction: See the Troubleshooting Matrix below.

Standard Operating Procedures (SOPs)

Protocol A: N1-Selective Benzylation (Kinetic Control)

Target: High N1:N3 ratio (>95:1).[1] Critical Parameter: Internal temperature must never exceed 30°C.

  • Setup: Flame-dry a round-bottom flask. Purge with Argon/Nitrogen.[1][4]

  • Dissolution: Dissolve Uracil (1.0 eq) in anhydrous DMF (5–10 mL/mmol).

  • Base Addition (The Exotherm Risk):

    • Add

      
       (1.1 eq) or 
      
      
      
      (mild base favored for selectivity).[1]
    • Alternative: If using NaH (strong base), cool to 0°C before addition.[1] Wait 30 mins for

      
       evolution to cease.
      
  • Alkylation: Add Benzyl Bromide (BnBr) (1.05 eq) dropwise via syringe pump.

    • Temperature Rule: Maintain 0°C during addition. Allow to warm slowly to 20–25°C (Room Temp) over 4 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise.

Protocol B: N1,N3-Di-Benzylation (Thermodynamic Control)

Target: Complete alkylation.[1] Critical Parameter: Sustained heat input (Reflux).[1]

  • Setup: Standard reflux apparatus.

  • Reagents: Uracil (1.0 eq),

    
     (excess, 2.5–3.0 eq), DMF.
    
  • Alkylation: Add BnBr (2.5 eq) in one portion.

  • Heating: Heat to 60–80°C (or reflux) for 4–12 hours.

    • Note: Higher temperatures overcome the steric hindrance at N3 after N1 is already alkylated.[1]

Troubleshooting Matrix & FAQs

Issue 1: "I am seeing an unknown impurity that co-elutes with my product."
  • Diagnosis: DMF Decomposition / Side Reaction.[1]

  • Root Cause: When using NaH + DMF + Benzyl Bromide , a specific side reaction can occur where the solvent (DMF) participates, forming N,N-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[5] This is often mistaken for a product isomer.[1]

  • Solution:

    • Switch solvent to THF or Acetonitrile (if solubility permits).[1]

    • If DMF is required, keep temperature strictly <0°C during NaH addition and do not allow the reaction to sit for prolonged periods (>24h).

Issue 2: "My yield is low, and the starting material is unconsumed."
  • Diagnosis: Moisture Contamination or Thermal Stagnation.[1]

  • Root Cause: Benzyl halides hydrolyze to benzyl alcohol in the presence of water, killing the electrophile. Alternatively, the temperature is too low to overcome the activation energy for the specific base used.

  • Solution:

    • Step 1: Check reagents. Benzyl bromide is a lachrymator; if it doesn't make you cry, it's likely hydrolyzed (degraded).[1]

    • Step 2: Increase Temp. If stuck at N1-mono but aiming for Di-benzyl, raise T from 25°C to 60°C.[1]

Issue 3: "The reaction turned into a solid block (frozen)."
  • Diagnosis: Solvent Freezing Point Failure.[1]

  • Root Cause: Using DMSO (Dimethyl sulfoxide) in an ice bath.[1] DMSO freezes at ~19°C.[1]

  • Solution:

    • If cooling to 0°C is required, do not use DMSO .[1] Use DMF (MP -61°C) or NMP .

    • Emergency Recovery: Gently warm the flask with hands or a water bath to melt the solvent; the reaction usually survives this freeze-thaw cycle.

Data Summary: Solvent & Temperature Effects
ParameterN1-SelectivityN3/Di-SelectivityRisk Factor
Temperature 0°C → 25°C 60°C → Reflux High temp promotes O-alkylation (rare but possible).
Base

,

NaH (Excess),

(Excess)
NaH creates rapid exotherms.
Solvent DMF, AcetonitrileDMF, Toluene (Phase Transfer)DMSO freezes at 19°C.

References

  • BenchChem. Troubleshooting common issues in 3-Benzoyluracil synthesis. Retrieved from .[1]

  • Novikov, M. S., et al. (2017).[1][6] "Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives." Heterocycles, 94(5), 912-922.[6]

  • McGouran, J. F., et al. (2016).[1] "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison."[1][5] Journal of Organic Chemistry / SciSpace Archive. Link

  • Al-Harbi, N. O., et al. (2012).[1][5][7] "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase." European Journal of Medicinal Chemistry, 54, 223-31.[1][7]

Sources

Validation & Comparative

Technical Guide: Structural Differentiation of N-Alkylated Uracil Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for distinguishing the constitutional isomers 1-benzyl-3-methyluracil and 3-benzyl-1-methyluracil . It is designed for researchers requiring absolute structural confirmation in drug development and synthetic optimization.

Target Analytes: this compound vs. 3-benzyl-1-methyluracil

Executive Summary

The distinction between N1- and N3-substituted uracils is a classic problem in heterocyclic chemistry due to their identical molecular weight (MW 216.24 g/mol ) and similar polarity. While Mass Spectrometry (MS) yields identical parent ions, and UV spectroscopy offers only subtle differences, Nuclear Magnetic Resonance (NMR) provides the only self-validating method for absolute assignment.

This guide outlines a 3-Pillar Verification System :

  • NOE/ROESY NMR: The spatial "smoking gun" utilizing the H6 proton.

  • HMBC NMR: Long-range coupling to carbonyls (C2 vs. C4).

  • Retrosynthetic Validation: Proof via regiospecific precursors.

Part 1: The Isomer Challenge & Structural Logic

The uracil core contains two nitrogen atoms with distinct electronic environments. The critical structural handle for differentiation is the C6-Proton (H6) .

  • H6 is vicinal to N1 .

  • H6 is distal to N3 (separated by C2 and C4).

Therefore, the substituent attached to N1 will exhibit strong spatial coupling (NOE) to H6, while the substituent at N3 will not.

Visualization: The NOE "Smoking Gun"

The following diagram illustrates the critical spatial relationships that define the two isomers.

Uracil_NOE_Logic cluster_0 Target A: this compound cluster_1 Target B: 3-benzyl-1-methyluracil node_A Uracil Core sub_N1_A N1-Benzyl (CH2-Ph) node_A->sub_N1_A Bonded sub_N3_A N3-Methyl (CH3) node_A->sub_N3_A Bonded proton_H6_A H6 Proton node_A->proton_H6_A Bonded sub_N1_A->proton_H6_A STRONG NOE (Diagnostic) sub_N3_A->proton_H6_A No NOE node_B Uracil Core sub_N1_B N1-Methyl (CH3) node_B->sub_N1_B Bonded sub_N3_B N3-Benzyl (CH2-Ph) node_B->sub_N3_B Bonded proton_H6_B H6 Proton node_B->proton_H6_B Bonded sub_N1_B->proton_H6_B STRONG NOE (Diagnostic) sub_N3_B->proton_H6_B No NOE

Caption: Diagnostic Nuclear Overhauser Effect (NOE) interactions. The N1-substituent always shows a strong correlation to the H6 proton, whereas the N3-substituent does not.

Part 2: Spectroscopic Verification Protocols

1H NMR Analysis (Primary Screening)

While chemical shifts can vary based on solvent (DMSO-d6 vs. CDCl3), the coupling constants (


) and relative shifts provide the first clue.
  • H6 Signal: Typically a doublet (

    
    ) around 
    
    
    
    ppm.
  • H5 Signal: Typically a doublet (

    
    ) around 
    
    
    
    ppm.
  • N-Methyl vs. N-Benzyl:

    • N-Methyl: Singlet,

      
       ppm.
      
    • N-Benzyl (CH2): Singlet,

      
       ppm.
      

The Ambiguity: Chemical shifts alone are risky. N1-Me and N3-Me shifts are often within 0.2 ppm of each other. Do not rely solely on 1D NMR.

2D NMR: The Definitive Method

To publish or patent a new entity, you must perform the following 2D experiments.

Method A: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Setup: Standard NOESY pulse sequence (mixing time 500ms).

  • Observation: Look for the cross-peak at the intersection of the H6 doublet and the Alkyl protons .

  • Interpretation:

    • If H6 correlates with Benzyl-CH2 : You have This compound .

    • If H6 correlates with Methyl-CH3 : You have 3-benzyl-1-methyluracil .

Method B: HMBC (Heteronuclear Multiple Bond Correlation)

This method traces C-H connectivity over 2-3 bonds. It is independent of spatial conformation.

FeatureThis compound3-benzyl-1-methyluracil
N1-Substituent Benzyl CH2 Methyl CH3
HMBC CorrelationsBenzyl protons

C2 (C=O) & C6 (CH)
Methyl protons

C2 (C=O) & C6 (CH)
N3-Substituent Methyl CH3 Benzyl CH2
HMBC CorrelationsMethyl protons

C2 (C=O) & C4 (C=O)
Benzyl protons

C2 (C=O) & C4 (C=O)

Key Differentiator: The N1 substituent correlates to a Carbonyl (C2) AND an alkene carbon (C6). The N3 substituent correlates to TWO Carbonyls (C2 and C4).

Part 3: Synthetic Verification (Self-Validating Logic)

If spectroscopic data is ambiguous (e.g., due to peak overlap), you must synthesize the standards using regioselective precursors . This approach uses commercially available mono-methyl uracils to force the position of the benzyl group.

Experimental Workflow

The following diagram details the synthesis of authentic standards to prove your unknown's identity.

Synthesis_Workflow cluster_route1 Route A: Synthesis of 3-benzyl-1-methyluracil cluster_route2 Route B: Synthesis of this compound start_A Start: 1-Methyluracil (Comm. Available) product_A Product: 3-benzyl-1-methyluracil (Authentic Standard) start_A->product_A Alkylation at N3 (Only open site) reagent_A Reagents: Benzyl Bromide, K2CO3, DMF reagent_A->product_A start_B Start: 3-Methyluracil (Comm. Available) product_B Product: this compound (Authentic Standard) start_B->product_B Alkylation at N1 (Only open site) reagent_B Reagents: Benzyl Bromide, K2CO3, DMF reagent_B->product_B

Caption: Regiospecific synthesis of standards. By starting with a mono-methylated uracil, the position of the incoming benzyl group is unambiguous.

Detailed Protocol for Route A (Example)
  • Dissolution: Dissolve 1.0 eq of 1-methyluracil (CAS: 615-77-0) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous

    
    . Stir for 30 min at room temperature.
    
  • Alkylation: Dropwise add 1.2 eq of Benzyl Bromide.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (1-methyluracil is very polar; product will be less polar).

  • Workup: Pour into ice water. Filter the precipitate.

  • Result: The resulting solid is definitively 3-benzyl-1-methyluracil . Compare its NMR to your unknown sample.

References

  • Walczak, K., et al. (2026). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Scilit. Link

  • ResearchGate. Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Link

  • ChemicalBook. 1-Methyluracil Properties and CAS Data. Link

  • PubChem. 3-Methyluracil Compound Summary. Link

  • National Institutes of Health (NIH). N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Link

Comparative Reactivity Guide: 1-Benzyl-3-methyluracil vs. 1,3-Dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-benzyl-3-methyluracil (1-Bn-3-MeU) and 1,3-dimethyluracil (1,3-DMU) . It is designed for medicinal chemists and process scientists selecting a uracil scaffold for drug discovery or intermediate synthesis.

Executive Summary

While both molecules serve as


-dialkyluracil models, their utility diverges significantly based on the intended downstream application.
  • 1,3-Dimethyluracil (1,3-DMU) is the superior substrate for mechanistic studies and C-6 functionalization (lithiation/nucleophilic attack) due to its minimal steric profile and lack of competing acidic protons.

  • This compound (1-Bn-3-MeU) is the preferred synthetic intermediate when N1-regeneration is required (e.g., nucleoside synthesis). However, the benzyl group introduces steric bulk and a competing site for deprotonation (benzylic lithiation), requiring modified protocols.

Quick Comparison Matrix
Feature1,3-Dimethyluracil (1,3-DMU)This compound (1-Bn-3-MeU)
C-6 Lithiation Excellent (Exclusive C-6 Li)Good/Risky (Risk of lateral benzylic lithiation)
C-5 Electrophilic Attack High ReactivityHigh Reactivity (Slight steric shielding)
Photodimerization Forms 4 isomers (syn/anti, cis/trans)

-stacking alters isomer ratios
N1-Deprotection Impossible (Dead-end scaffold)Feasible (Hydrogenolysis/Lewis Acid)
Solubility High in polar/aqueous mediaHigh in organic solvents; lipophilic

Electronic & Steric Architecture

To predict reactivity, one must analyze the electronic and steric perturbations caused by the N1-substituent.

Electronic Effects
  • 1,3-DMU: The N1-methyl group exerts a weak inductive electron-donating effect (

    
    ). This stabilizes the 
    
    
    
    -complex during electrophilic aromatic substitution at C-5.
  • 1-Bn-3-MeU: The N1-benzyl group is inductively electron-withdrawing (

    
    ) relative to a methyl group due to the 
    
    
    
    carbons of the phenyl ring. However, the methylene spacer (
    
    
    ) insulates the uracil ring from direct conjugation with the phenyl ring.
    • Impact: The electron density at C-5 is comparable between the two, but 1-Bn-3-MeU is marginally less electron-rich.

Steric Effects[1][2]
  • 1,3-DMU: The methyl group is small (A-value ~1.70).[1] It offers negligible steric hindrance to incoming reagents at C-6 or C-2.

  • 1-Bn-3-MeU: The benzyl group is rotatable but bulky.

    • Impact: It creates a "steric shadow" around N1, significantly retarding nucleophilic attack at the adjacent C-6 position and potentially influencing the stereochemistry of photodimerization via

      
      -
      
      
      
      interactions.

Chemical Reactivity Profile

A. C-6 Functionalization (The Nucleophilic Gateway)

The C-6 position of uracil is electron-deficient (Michael acceptor character). This is the primary site for functionalization via lithiation or nucleophilic addition.

1. Lithiation (C-H Activation)

  • 1,3-DMU: Reaction with LDA at -78°C cleanly affords the C-6 lithio species. The C-6 proton is vinylic but acidified by the electron-withdrawing N1 and C2/C4 carbonyls.

  • 1-Bn-3-MeU: This substrate presents a chemoselectivity challenge . The benzylic protons (

    
    ) are also acidic due to adjacent nitrogen coordination and phenyl ring stabilization.
    
    • Risk:[2][1][3] "Lateral Lithiation" at the benzylic position can compete with C-6 lithiation, leading to complex mixtures upon quenching with electrophiles.

    • Mitigation: Use non-coordinating solvents (hexane/toluene) to favor C-6 lithiation, or use bulkier bases (LiTMP) that cannot easily access the benzylic protons.

2. Nucleophilic Addition (Michael-Type)

  • 1,3-DMU: Reacts rapidly with soft nucleophiles (e.g., cyanide, thiolates) at C-6 to form 5,6-dihydrouracil adducts.

  • 1-Bn-3-MeU: Reaction rates are slower due to the steric bulk of the N1-benzyl group shielding the C-6 approach vector.

B. C-5 Functionalization (Electrophilic Substitution)

Both molecules undergo facile electrophilic substitution (halogenation, nitration) at C-5.

  • Mechanism: Addition-Elimination.

  • Comparison: The reactivity is nearly identical. However, 1-Bn-3-MeU products are often easier to purify by silica chromatography due to increased lipophilicity, whereas 1,3-DMU derivatives can be water-soluble and difficult to extract.

C. Photochemical Dimerization ([2+2] Cycloaddition)

Irradiation (


 nm) causes [2+2] cycloaddition of the C5-C6 double bond.
  • 1,3-DMU: Forms a statistical mixture of four cyclobutane isomers: cis-syn, cis-anti, trans-syn, trans-anti.

  • 1-Bn-3-MeU: The phenyl ring of the benzyl group can engage in intramolecular or intermolecular

    
    -stacking. This pre-organization often biases the reaction toward the syn isomers (head-to-head), as the aromatic rings align in solution.
    

Synthetic Utility: The "Protecting Group" Advantage

This is the deciding factor for most synthetic campaigns.

  • 1,3-DMU is a Terminal Scaffold: The N-methyl bond is metabolically stable and chemically inert to standard cleavage conditions. It cannot be used if the final target requires a free N1-H (e.g., for subsequent glycosylation to form nucleosides).

  • 1-Bn-3-MeU is a Masked Uracil: The N-benzyl group serves as a protecting group.

    • Cleavage Protocol: Can be removed via hydrogenolysis (

      
      ) or Lewis acid mediation (
      
      
      
      /toluene) to regenerate the N1-H functionality.

Visual Analysis

Reactivity Flowchart

The following diagram illustrates the divergent pathways for these two molecules.

UracilReactivity DMU 1,3-Dimethyluracil (1,3-DMU) C6_Li C-6 Lithiation (Clean) DMU->C6_Li LDA, -78°C Photo_Rand Photodimerization (Statistical Mix) DMU->Photo_Rand hv (>280nm) DeadEnd No Deprotection (Terminal) DMU->DeadEnd Chemical Stability BnMU This compound (1-Bn-3-MeU) Mix_Li Mixture: C-6 Li + Benzylic Li BnMU->Mix_Li LDA, -78°C (Risk of Lateral Li) Photo_Stack Photodimerization (Pi-Stacking Bias) BnMU->Photo_Stack hv (>280nm) Deprotect N1-Deprotection (Yields N1-H) BnMU->Deprotect H2/Pd or AlCl3

Figure 1: Decision pathways for selecting between methyl and benzyl protection based on desired reactivity.

Experimental Protocols

Protocol A: C-6 Lithiation (Optimized for 1,3-DMU)

Use this protocol for generating C-6 modified uracils when N1-deprotection is not required.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Add 1,3-dimethyluracil (1.0 eq, 5 mmol) and anhydrous THF (20 mL). Cool to -78°C .[4]

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 minutes.

    • Note: The solution will turn yellow/orange, indicating the formation of the C-6 vinylic anion.

  • Reaction: Stir at -78°C for 45 minutes.

  • Quenching: Add electrophile (e.g., Benzaldehyde, 1.2 eq) dropwise.

  • Workup: Allow to warm to RT, quench with sat.

    
    , extract with EtOAc.
    
  • Expected Yield: >85% for C-6 substituted product.

Protocol B: N1-Debenzylation of 1-Bn-3-MeU

Use this protocol to regenerate the N1-H functionality after modifying the ring.

  • Reagents: Dissolve This compound derivative (1.0 mmol) in dry Toluene (10 mL).

  • Catalyst: Add anhydrous

    
      (3.0 eq).
    
  • Conditions: Heat to 60°C for 2 hours. Monitor by TLC (product will be significantly more polar).

  • Workup: Cool to 0°C. Carefully quench with ice-water (exothermic!). Extract with EtOAc (to remove benzyl byproducts) and then extract the aqueous layer with n-Butanol if the product is highly polar.

  • Alternative: Hydrogenation with

    
     in EtOH at 50 psi 
    
    
    
    is cleaner but may reduce C5-C6 double bonds if not carefully monitored.

Data Summary Table

Property1,3-DimethyluracilThis compound
MW ( g/mol ) 140.14216.24
Melting Point 120-122 °C68-70 °C
pKa (C-6 H) ~22 (Estimated)~22 (Estimated)
Benzylic Acidity N/ApKa ~35 (Competing site)
UV

266 nm (Water)268 nm (EtOH)
Primary Hazard IrritantIrritant

References

  • Electrophilic Substitution Mechanism

    • Olah, G. A. Mechanism of electrophilic aromatic substitutions.[5]Link

  • Uracil Lithiation & C-6 Functionalization

    • Modifications at the C(5) position of pyrimidine nucleosides.[6] (Discusses general lithiation strategies). Link

  • Lateral Lithiation Risks

    • Heteroatom-promoted lateral lithiation.[7][8] (Explains the competition between ring and benzylic deprotonation). Link

  • Photodimerization

    • Solution photodimerization of 1,3-dimethyluracil.[9] J. Chem. Soc. C. Link

  • N-Benzyl Deprotection Strategies

    • Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil Derivatives. (Includes benzylation/debenzylation protocols).[4] Link

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Safety Operating Guide

1-BENZYL-3-METHYLURACIL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Operational Directive

Status: Non-Regulated Chemical Waste (Federal RCRA), but Hazardous (OSHA GHS).[1] Primary Disposal Method: High-temperature incineration equipped with afterburner and scrubber.[1][2] Prohibition: NEVER dispose of this compound down sanitary sewer systems or in municipal trash.

This guide defines the operational standard for the safe containment, transport, and final disposal of 1-Benzyl-3-methyluracil (CAS 717-00-0) .[3][1][2] While this compound is not explicitly listed on the EPA’s P-list or U-list, its biological activity and potential toxicity require it to be managed with the same rigor as regulated hazardous waste to ensure environmental stewardship and personnel safety.[3][1]

Part 2: Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the physical and chemical behavior of the waste matrix.[3][1]

Table 1: Physical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 717-00-0Unique identifier for waste manifests.[3][1][2]
Physical State Solid (Crystalline/Powder)Dust generation is a primary exposure risk during transfer.[2]
Melting Point ~64°CLow melting point; store away from heat sources to prevent caking or phase change in waste drums.[1][2]
Solubility Low in water; soluble in organic solventsAqueous spills may require solvent extraction or surfactant-based cleaning.[3][1][2]
Acidity/Basicity Neutral to slightly acidicCompatible with general organic waste streams; segregate from strong bases.[1][2]
Hazard Analysis (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2/2A (Causes irritation).[2]

  • STOT-SE: Category 3 (Respiratory irritation).[1][2]

Scientist’s Insight: The primary risk during disposal is dust inhalation .[1][2] Unlike volatile liquids where vapor pressure is the concern, this solid requires engineering controls (fume hood/biosafety cabinet) during the transfer to waste containers to prevent aerosolization.[3][1]

Part 3: Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against unexpected chemical reactions in the waste stream.[1][2]

Segregation Protocol
  • Incompatible With: Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Nitrates).[3][1]

  • Storage: Store waste containers in a cool, dry, well-ventilated area.

  • Rule: Do not co-mingle with oxidizer waste.[1][2][4] It may be co-mingled with other non-halogenated organic solids unless specific local restrictions apply.[1][2]

Container Selection
  • Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars or drums.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]

  • Solutions: If dissolved in solvents (e.g., DMSO, Methanol), use containers compatible with the solvent matrix (typically HDPE or Fluorinated HDPE).[3]

Labeling

Even if not RCRA-regulated, the container must be clearly labeled to communicate hazard to downstream handlers.[3][1][2]

  • Label Text: "NON-REGULATED CHEMICAL WASTE: this compound."[3][1][2]

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

Part 4: Disposal Workflows

Workflow A: Solid Waste Disposal

This is the standard procedure for expired shelf stock or synthesized powder.[1][2]

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and N95 dust mask (if outside a fume hood).[3][1]

  • Transfer: Move the material into the waste container inside a chemical fume hood to capture fugitive dust.[1][2]

  • Decontamination: Wipe the exterior of the original container with a damp paper towel to remove residual dust before discarding the empty container (triple rinse rule applies).[2]

  • Manifesting: List as "Non-Regulated Organic Solid" on the waste manifest.

  • Final Fate: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for Incineration .

Workflow B: Liquid Waste (Solutions)
  • Solvent Assessment: Determine if the solvent itself is hazardous (e.g., Methanol is ignitable/toxic).[1][2]

  • Collection: Pour into the "Organic Waste" carboy.

    • Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" carboy.[3][1]

  • Precipitation Check: Ensure the compound does not precipitate out in the waste container, which can create sludge and clog pumping systems at the TSDF.[1][2]

Part 5: Emergency Procedures (Spill Response)

Scenario: You have dropped a 5g vial of this compound powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][4]

  • PPE Up: Don double nitrile gloves, goggles, and a respiratory mask.[3][1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1][2] DO NOT dry sweep. [2]

  • Cleanup:

    • Scoop up the damp material and towels.[1][2]

    • Place in a sealable bag or waste jar.[1][2]

    • Wash the surface with soap and water.[1][2][4]

  • Disposal: Label the bag as hazardous chemical waste.

Part 6: Visualizations

Figure 1: Disposal Decision Tree

This logic flow ensures you select the correct regulatory pathway for disposal.[1][2]

DisposalTree Start Waste Generation: This compound Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Liquid Form->Liquid SolidPath Collect in HDPE Drum Label: Non-Regulated Organic Solid Solid->SolidPath SolventCheck Is Solvent Hazardous? (Flammable/Toxic) Liquid->SolventCheck HazSolvent Manage as Hazardous Waste (Based on Solvent RCRA Code) SolventCheck->HazSolvent Yes NonHazSolvent Collect in Carboy Label: Non-Regulated Organic Liquid SolventCheck->NonHazSolvent No TSDF Ship to TSDF for Incineration SolidPath->TSDF HazSolvent->TSDF NonHazSolvent->TSDF

Caption: Operational logic for determining the correct waste stream based on physical state and solvent matrix.

Figure 2: Spill Response Workflow

A step-by-step guide for safely managing accidental releases.

SpillResponse Spill Spill Detected Secure 1. Secure Area (Alert personnel) Spill->Secure PPE 2. Don PPE (Gloves, Goggles, N95) Secure->PPE Method 3. Choose Method PPE->Method WetWipe Solid: Wet Wipe/Scoop (NO Dry Sweeping) Method->WetWipe Powder Absorb Liquid: Inert Absorbent (Vermiculite/Pads) Method->Absorb Solution Bag 4. Double Bag Waste WetWipe->Bag Absorb->Bag Label 5. Label & Dispose Bag->Label

Caption: Immediate response protocol for solid and liquid spills to minimize exposure and contamination.

Part 7: Regulatory Framework & Compliance

1. RCRA Status (40 CFR 261): this compound is not listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic Waste).[1][2] However, the generator is responsible for determining if the waste exhibits characteristic hazards (Ignitability, Corrosivity, Reactivity, Toxicity).[3]

  • Determination: Pure substance typically tests negative for RCRA characteristics.[1][2]

  • Action: Manage as "Non-Regulated Chemical Waste" unless mixed with listed solvents.[1][2]

2. DOT Transport (49 CFR 172.101):

  • Proper Shipping Name: Not Regulated (unless mixed with hazardous solvents).[2]

  • Hazard Class: None.

  • Labeling: None required for transport of pure solid.[1][2]

3. EPA "Cradle-to-Grave" Liability: Even for non-regulated waste, you retain liability for its ultimate fate.[3][1][2] Always use a certified TSDF that provides a Certificate of Destruction .[1][2]

References

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.